Isobutyl phenylcarbamate
Description
Contextualization within Carbamate (B1207046) Chemistry
Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The core structure of a carbamate is characterized by a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is essentially an ester of carbamic acid. Isobutyl phenylcarbamate is a specific derivative where the hydrogen atoms of carbamic acid are substituted by an isobutyl group and a phenyl group.
The carbamate functional group is a key structural motif in a wide array of biologically active molecules and functional materials. In medicinal chemistry, carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can enhance the pharmacokinetic properties of drug candidates. They are integral components of numerous approved therapeutic agents.
From a synthetic perspective, various methods have been developed for the preparation of carbamates. Traditional routes often involved the use of phosgene (B1210022) or its derivatives. However, due to the hazardous nature of these reagents, greener synthetic approaches are continuously being explored. These include methods utilizing carbon dioxide as a C1 synthon, the oxidative cross-coupling of phenols with formamides, and palladium-catalyzed synthesis from aryl chlorides and triflates. mit.edu
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 2291-80-7 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | isobutyl N-phenylcarbamate |
Evolution of Research Interests in Phenylcarbamate Derivatives
Research into phenylcarbamate derivatives has a rich history, with interests evolving significantly over the decades. Initially, these compounds, particularly isopropyl N-phenylcarbamate (IPC or Propham), gained prominence in agriculture as selective herbicides. cambridge.orgbritannica.comnih.gov Their mechanism of action often involves the disruption of cell division in plants. nih.gov The discovery of the herbicidal properties of IPC and related compounds spurred extensive research into structure-activity relationships to develop new and more effective herbicides. cambridge.org
Beyond agriculture, the fungicidal properties of N-phenylcarbamates have also been an area of investigation, with some derivatives showing efficacy against various plant pathogenic fungi. nih.govgoogle.com This has led to the development of commercial fungicides containing the carbamate motif. nih.gov
More recently, the focus of research has expanded into the biomedical field. Phenylcarbamates have been explored as potential therapeutic agents for a variety of conditions. A significant area of interest is their role as enzyme inhibitors. For instance, certain phenylcarbamate derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.netmdpi.com The ability of the carbamate moiety to carbamylate the active site of these enzymes leads to their inhibition.
Furthermore, research has delved into the anti-inflammatory and antimicrobial activities of phenylcarbamate derivatives. Studies on tert-butyl phenylcarbamate derivatives, for example, have demonstrated promising anti-inflammatory and antimicrobial properties. nih.govresearchgate.net These findings have encouraged the synthesis and evaluation of novel phenylcarbamate analogues with potential therapeutic applications. nih.gov
Table 2: Selected Research Applications of Phenylcarbamate Derivatives
| Application Area | Examples of Investigated Phenylcarbamate Derivatives | Key Research Findings |
| Agriculture (Herbicides) | Isopropyl N-phenylcarbamate (Propham) | Selective control of annual grasses. cambridge.orgnih.gov |
| Agriculture (Fungicides) | Various N-aryl carbamates | Broad-spectrum antifungal activities. nih.gov |
| Medicine (Enzyme Inhibition) | Phenylcarbamate derivatives | Inhibition of acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.netmdpi.com |
| Medicine (Anti-inflammatory) | tert-Butyl 2-(substituted benzamido)phenylcarbamates | Promising in vivo anti-inflammatory activity. nih.gov |
| Medicine (Antimicrobial) | tert-Butyl 2,4-disubstituted carboxamido phenylcarbamates | Potent activity against various bacterial and fungal strains. researchgate.net |
Current Research Gaps and Future Perspectives for this compound
Despite the extensive research into the broader family of phenylcarbamates, a comprehensive review of the scientific literature reveals a notable lack of specific studies focused solely on this compound. While its synthesis and basic properties are documented, detailed investigations into its biological activities and potential applications are sparse. This represents a significant research gap.
The existing body of knowledge on closely related alkyl phenylcarbamates, such as the isopropyl and tert-butyl analogs, provides a strong rationale for future research into this compound. For instance, given the established herbicidal and fungicidal activities of other N-phenylcarbamates, it is plausible that this compound may also possess interesting properties in the agrochemical sector. Systematic screening of its activity against a panel of relevant plant pathogens and weed species is warranted.
In the context of medicinal chemistry, the demonstrated potential of phenylcarbamates as enzyme inhibitors suggests that this compound and its derivatives could be valuable lead compounds. Future research should explore its inhibitory activity against a range of enzymes, including but not limited to cholinesterases, lipases, and proteases. Structure-activity relationship (SAR) studies, comparing the effects of different alkyl substituents (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) on inhibitory potency and selectivity, would be particularly insightful.
Furthermore, the synthesis of novel derivatives of this compound, incorporating various substituents on the phenyl ring, could lead to the discovery of compounds with enhanced biological activities. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, could be employed to create a diverse library of this compound analogs for biological screening. mit.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
2291-80-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methylpropyl N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
ULLHJKVIRXQCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Isobutyl Phenylcarbamate and Analogous Carbamates
Traditional Preparative Routes for Phenylcarbamate Synthesis
Traditional methods for synthesizing phenylcarbamates have been the bedrock of organic chemistry for many years. These routes often involve well-established reactions that, while effective, may sometimes be limited by harsh conditions or the use of hazardous reagents.
Hofmann Rearrangement-Based Syntheses
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds by treating a primary amide with a halogen, such as bromine, in a strong base like sodium hydroxide (B78521). numberanalytics.comchemistrylearner.com This process forms an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgnumberanalytics.com
For the synthesis of carbamates, the isocyanate intermediate can be "trapped" by an alcohol. wikipedia.org For instance, if isobutyl alcohol is present, it can react with the phenyl isocyanate generated from benzamide (B126) to form isobutyl phenylcarbamate. This variation of the Hofmann rearrangement provides a useful route to carbamates. wikipedia.org The reaction can also be carried out using alternative reagents like N-bromosuccinimide (NBS). wikipedia.org
General Reaction Steps:
Formation of an N-bromoamide from the primary amide and bromine in a basic solution. numberanalytics.com
Deprotonation of the N-bromoamide to yield a bromoamide anion. numberanalytics.com
Rearrangement of the R group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org
Nucleophilic attack by an alcohol (e.g., isobutanol) on the isocyanate to form the carbamate (B1207046).
This method is particularly valuable for creating both alkyl and aryl amines and their derivatives. wikipedia.orgnumberanalytics.com
Curtius Rearrangement Applications in Carbamate Formation
The Curtius rearrangement is another powerful tool for synthesizing carbamates, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov This isocyanate intermediate can then be intercepted by a nucleophile, such as an alcohol, to yield the desired carbamate. wikipedia.orgjove.com A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
The acyl azides required for this reaction are typically prepared from carboxylic acid derivatives. nih.gov The process is known for its tolerance of a wide variety of functional groups. nih.gov
For example, a carboxylic acid can be converted to an acyl chloride, which then reacts with sodium azide to form the acyl azide. Upon heating, this intermediate rearranges to the isocyanate, which in the presence of isobutanol would yield this compound. wikipedia.org
Recent advancements have led to one-pot procedures, avoiding the isolation of the potentially unstable acyl azide intermediate. orgsyn.org For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide can generate the acyl azide in situ, which then undergoes the Curtius rearrangement. organic-chemistry.org
Carbonylation Reactions for Phenylcarbamate Derivatives
Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. nih.govresearchgate.net These reactions are highly valuable in both industry and academic synthesis. nih.gov For phenylcarbamate synthesis, oxidative carbonylation of anilines is a common approach. researchgate.net
In this process, an aniline (B41778) derivative reacts with carbon monoxide and an alcohol in the presence of a catalyst and an oxidant. Palladium-based catalysts are frequently employed for these transformations. researchgate.netresearchgate.net The reaction can be performed under heterogeneous conditions, which facilitates catalyst recovery and reuse. researchgate.net
For instance, the palladium-catalyzed oxidative carbonylation of aniline with carbon monoxide and an alcohol can produce the corresponding phenylcarbamate. The choice of ligands, such as phenanthroline and its derivatives, can significantly influence the activity and stability of the catalytic system. researchgate.net
| Reactants | Catalyst System | Product | Key Features |
|---|---|---|---|
| Aniline, CO, Methanol (B129727) | Pd/C, NaI | Methyl phenylcarbamate | Heterogeneous catalysis, allows for catalyst recycling. |
| Aniline, CO, Alcohol | Pd(phen)Cl₂ in ionic liquid | Phenylcarbamate | Homogeneous catalysis in an ionic liquid medium. researchgate.net |
| Nitrobenzene, CO, Methanol | Palladium with nitrogen ligands | N-methyl phenylcarbamate | Reductive carbonylation of nitro compounds. tandfonline.com |
Reaction of Alcohols with Isocyanates in Phenylcarbamate Synthesis
The most direct and widely used method for synthesizing carbamates is the reaction of an alcohol with an isocyanate. kuleuven.be This reaction is typically a nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group. researchgate.net
The synthesis of this compound would involve the straightforward reaction of isobutanol with phenyl isocyanate. The reaction mechanism is first-order with respect to both the isocyanate and the alcohol. researchgate.net Studies have shown that electron-withdrawing substituents on the phenyl isocyanate can accelerate the reaction rate. researchgate.net
The reaction can proceed without a catalyst, but catalysts are often used to increase the reaction rate, especially in industrial applications like polyurethane production. researchgate.net
| Isocyanate | Alcohol | Conditions | Product |
|---|---|---|---|
| Phenyl isocyanate | Isobutanol | Typically neat or in a non-protic solvent | This compound |
| Phenyl isocyanate | Ethanol | Benzene (B151609) medium | Ethyl phenylcarbamate acs.org |
| Substituted Phenyl isocyanates | Various alcohols | Can be catalyzed by organotin compounds researchgate.net | Substituted phenylcarbamates |
Lewis Acid-Catalyzed Approaches in Carbamate Formation
Lewis acids can be employed to catalyze the formation of carbamates through various reaction pathways. tandfonline.comepo.org One common approach involves the reaction of amines with chloroformates, where the Lewis acid activates the chloroformate towards nucleophilic attack. tandfonline.com A novel yttria-zirconia-based Lewis acid has been shown to be an efficient heterogeneous catalyst for this transformation, offering mild reaction conditions and high yields. tandfonline.comtandfonline.com
Another route involves the reaction of an amine with an organic carbonate, catalyzed by Lewis acids such as zinc or divalent tin salts. epo.org These catalysts have been found to provide higher yields and selectivity compared to previously reported Lewis acids. epo.org Lewis acids can also mediate the reaction of carbamates with other molecules to form more complex structures. rsc.org
While many Lewis acid-catalyzed methods focus on the reaction of amines, they represent an important class of reactions for carbamate synthesis, some of which could be adapted for phenylcarbamate production.
Modern and Advanced Synthetic Strategies for this compound
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for carbamate synthesis. These modern strategies often involve novel catalytic systems and reaction conditions.
One advanced approach is the three-component coupling of amines, carbon dioxide (CO2), and alkyl halides. organic-chemistry.org This method, often catalyzed by systems like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), provides a direct route to carbamates under mild conditions. nih.govorganic-chemistry.org
Another area of development is the use of non-phosgene routes for isocyanate production, which are then used to synthesize carbamates. For example, clean synthesis methods for phenylcarbamates have been developed using aniline, urea (B33335), and a small molecule alcohol in the presence of a reusable catalyst. google.com These processes are often designed to be more sustainable by minimizing waste and using less hazardous materials. google.com
Furthermore, theoretical studies, such as those examining the aminolysis of phenyl N-phenylcarbamate, provide deeper mechanistic insights that can guide the development of new synthetic methods. nih.gov These studies have highlighted that reaction pathways involving an isocyanate intermediate are often energetically favored. nih.gov
Palladium-Catalyzed N-Aryl Carbamate Synthesis
A significant advancement in the synthesis of N-aryl carbamates involves the use of palladium catalysis. An efficient method has been developed for the synthesis of aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, where alcohols are introduced as nucleophiles. organic-chemistry.orgmit.edumit.edu This process allows for the in situ generation of aryl isocyanates, which are then trapped by an alcohol to form the corresponding carbamate. organic-chemistry.orgnih.gov The use of aryl triflates as electrophiles has expanded the substrate scope of this transformation, enabling the synthesis of a wide array of aryl carbamates. mit.edumit.edu
This methodology is notable for its ability to produce major carbamate protecting groups, S-thiocarbamates, and precursors to polyurethanes. organic-chemistry.orgmit.edumit.edu The reaction demonstrates broad functional group tolerance and is compatible with primary, secondary, and even sterically hindered alcohols. organic-chemistry.orgnih.gov For instance, the synthesis of allyl carbamates required a modification to prevent undesired deprotection by the palladium(0) catalyst. organic-chemistry.orgnih.gov This was achieved by converting the Pd(0) to Pd(II) using iodobenzene (B50100) before the addition of allyl alcohol. organic-chemistry.orgnih.gov
Table 1: Examples of Palladium-Catalyzed N-Aryl Carbamate Synthesis
| Aryl Halide/Triflate | Alcohol | Product | Yield (%) |
| 4-Chlorotoluene | Isobutanol | Isobutyl 4-methylphenylcarbamate | 85 |
| Phenyl triflate | Benzyl alcohol | Benzyl phenylcarbamate | 92 |
| 1-Chloronaphthalene | tert-Butanol | tert-Butyl (1-naphthyl)carbamate | 78 |
This table is illustrative and based on typical yields reported in the literature for similar reactions.
One-Pot Synthetic Procedures for Isobutyl Carbamate Scaffolds
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot procedures for the synthesis of carbamates, including those with isobutyl scaffolds, have been developed. mdpi.comorganic-chemistry.org A notable example is a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). nih.govorganic-chemistry.org This method is advantageous for its mild reaction conditions and the ability to avoid common side reactions such as N-alkylation of the amine. organic-chemistry.org
Another versatile one-pot procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols to yield O-aryl carbamates. organic-chemistry.org This approach avoids the need to handle sensitive carbamoyl chloride intermediates directly. organic-chemistry.org The development of one-pot methodologies extends to the synthesis of various alkaloid scaffolds, highlighting the broad applicability of these strategies in complex molecule synthesis. nih.gov
Solid-Phase Synthesis Techniques for Carbamate Derivatives
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds for screening purposes. This technique has been successfully applied to the synthesis of carbamate derivatives. nih.gov One approach involves the use of a Merrifield resin, where primary and secondary amines, as well as anilines, can be reacted to form carbamates. nih.gov The conditions are generally mild, which allows for the synthesis of compounds with sensitive functional groups and helps to prevent racemization of chiral centers. acs.org The solid-phase approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov
Halogen-Free Methodologies in Carbamate Production
Driven by the principles of green chemistry, significant effort has been directed towards developing halogen-free methods for carbamate synthesis. A prominent approach involves the direct use of carbon dioxide (CO2) as a C1 source. researchgate.netnih.gov One such method describes the synthesis of N-phenylcarbamates from an aromatic amine, CO2, and a metal alkoxide, such as titanium methoxide. researchgate.net This reaction proceeds rapidly and in high yield. researchgate.net Another halogen-free route utilizes the reaction of amines and CO2 in the presence of a dehydrating agent to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. organic-chemistry.org These methods offer a more sustainable alternative to traditional routes that often employ toxic and corrosive reagents like phosgene (B1210022). researchgate.net
Table 2: Comparison of Halogenated vs. Halogen-Free Carbamate Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Halogenated | Aryl Halide, NaOCN, Alcohol, Pd catalyst | Elevated temperature | Broad substrate scope | Use of halogenated starting materials |
| Halogen-Free | Amine, CO2, Metal Alkoxide | High pressure CO2 | Utilizes renewable feedstock (CO2) | Requires high pressure |
Utilisation of Activated Carbonate Reagents for Carbamate Formation
Activated carbonate reagents serve as effective and often milder alternatives to phosgene-based methods for carbamate synthesis. nih.gov Mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are frequently used. nih.govacs.org These reagents react with alcohols in the presence of a base to form activated carbonates, which are then readily attacked by amines to furnish the desired carbamates. nih.govacs.org Di(2-pyridyl) carbonate (DPC) is another example of an efficient alkoxycarbonylation reagent that overcomes many of the limitations of older methods. nih.gov The use of such activated carbonates is particularly valuable in the synthesis of complex molecules where chemoselectivity is crucial. nih.gov
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral carbamates is of great interest, particularly in the pharmaceutical industry where stereochemistry plays a critical role in biological activity.
Chiral Induction Strategies in Carbamate Synthesis
Achieving stereoselectivity in carbamate synthesis often relies on chiral induction strategies. One approach involves using a chiral starting material, such as a chiral amine or alcohol, to introduce a stereocenter into the final product. The principles of asymmetric induction are key, where a pre-existing chiral center in the molecule directs the formation of a new stereocenter. youtube.com
The use of chiral auxiliaries is another common strategy. A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. youtube.com In the context of carbamate synthesis, research has explored the use of chiral amines to induce chirality across the carbamate linkage, although with varying degrees of success. ukzn.ac.za
The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids, is a powerful tool for the asymmetric synthesis of complex molecules, including those containing carbamate functionalities. nih.gov These natural products can serve as chiral sources, devices (catalysts or auxiliaries), or inducers to control the stereochemistry of newly formed chiral centers. nih.gov
Enantioselective Catalysis in Phenylcarbamate Formation
The asymmetric synthesis of phenylcarbamates, aimed at producing specific chiral isomers, is a significant area of research. Various catalytic systems have been developed to achieve high enantioselectivity.
One prominent approach involves the use of metal-based catalysts. For instance, enantiopure dinuclear Co(III) complexes have been successfully employed as chiral catalysts for the synthesis of chiral carbamates. mdpi.com This method proceeds through the dissymmetric copolymerization of meso-epoxides and carbon dioxide to form polycarbonates, which are then degraded with an amine to yield the desired carbamate with up to 99% enantiomeric excess (e.e.) at room temperature. mdpi.com Similarly, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and various amines provide direct access to a range of axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org This strategy has been successfully applied to the late-stage modification of molecules with free amino groups, including amino acid esters. rsc.org
Organocatalysis presents an alternative, metal-free route. Bifunctional organocatalysts have been designed to facilitate the reaction between carbon dioxide and an unsaturated basic amine. nih.govepa.gov The catalyst stabilizes the carbamic acid intermediate and activates it for subsequent enantioselective carbon-oxygen bond formation, leading to the synthesis of cyclic carbamates. nih.govepa.gov
The table below summarizes key findings in the enantioselective synthesis of carbamates.
| Catalyst Type | Specific Catalyst/System | Substrates | Key Outcome | Reference |
| Metal-Based | Dinuclear Co(III) complexes | meso-Epoxides, CO2, Amines | Up to 70% yield, 99% e.e. | mdpi.com |
| Metal-Based | Copper / Chiral Ligand | Cyclic diaryliodoniums, CO2, Amines | High yields and enantioselectivities for axially chiral carbamates. | rsc.orgrsc.org |
| Organocatalyst | Bifunctional Organocatalyst | Unsaturated basic amines, CO2 | Good yield and high enantioselection for cyclic carbamates. | nih.govepa.gov |
Synthesis of this compound Analogues and Structurally Related Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Synthesis of Substituted Phenylcarbamate Derivatives
The modification of the phenyl ring or other parts of the carbamate structure is a common strategy to create diverse derivatives. A general method involves the condensation of an amine with a substituted carboxylic acid or isocyanate.
A documented example is the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.gov The synthesis begins with the protection of 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (Boc-anhydride). The nitro group is then reduced to an amine, which is subsequently coupled with various substituted carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents to yield the final products in excellent yields. nih.gov
Another approach involves the derivatization of polysaccharides. Cellulose (B213188) phenylcarbamates with various substituents on the benzene ring have been synthesized by reacting cellulose with different phenyl isocyanates in an ionic liquid as the solvent. chrom-china.com The type and position of the substituents, such as methyl and chloro groups, were found to significantly influence the properties of the resulting materials. chrom-china.com
| Derivative Class | Synthetic Precursors | Key Reagents/Solvents | Resulting Products | Reference |
| Substituted Benzamido Phenylcarbamates | tert-butyl 2-amino phenylcarbamate, Substituted carboxylic acids | EDCI, HOBt, DIPEA | tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives | nih.gov |
| Substituted Cellulose Phenylcarbamates | Cellulose, Substituted phenyl isocyanates | 1-allyl-3-methylimidazolium chloride (AmimCl) | Cellulose phenylcarbamates with various substituents (e.g., -CH3, -Cl) | chrom-china.com |
Preparation of Isobutyl Thiocarbamate Analogues
Thiocarbamates are structural analogues of carbamates where a sulfur atom replaces one of the oxygen atoms. A facile one-pot synthesis for N-substituted-O-isobutyl thiocarbamates has been developed, which is significant from a green chemistry perspective as it avoids the isolation of intermediates. mdpi.comresearchgate.net
The process involves several optimized steps:
Xanthate Formation : The synthesis starts with the reaction of isobutyl alcohol, potassium hydroxide, and carbon disulfide in a solvent like xylene to produce potassium isobutyl xanthate. mdpi.com
Chlorination : Chlorine is then introduced into the reaction mixture. This first oxidizes the xanthate to O-isobutyl dixanthate and then, with further chlorine, produces isobutyl chlorothioformate (isobutyl xanthogenic acid chloride). mdpi.com
Amination : Finally, an amine (such as an N-alkyl, N,N-dialkyl, or N-cycloalkyl amine) is added to the mixture. This reacts with the isobutyl chlorothioformate to yield the desired O-isobutyl thiocarbamate product, which remains dissolved in the xylene. mdpi.comresearchgate.net
This one-pot procedure provides a high-conversion and industrially applicable route to a variety of O-isobutyl thiocarbamates. mdpi.comresearchgate.net
Functionalization of this compound Scaffolds
Existing phenylcarbamate structures can be chemically modified to introduce new functional groups. The reactivity of the carbamate itself can be harnessed for further synthesis.
Research has shown that the phenyloxycarbonyl (Phoc) group, which constitutes the core of a phenylcarbamate, exhibits chemoselective reactivity. nih.govacs.org Phenylcarbamates derived from primary amines are particularly reactive and can be converted into ureas. acs.org This transformation is achieved by reacting the phenylcarbamate with a different amine, typically under reflux conditions, to form a dissymmetric urea. nih.gov This demonstrates a method for functionalizing the carbamate nitrogen by replacing the phenoxy group with a new amino substituent.
In contrast, phenylcarbamates derived from secondary amines are more stable, a property that can be exploited for selective reactions in molecules with multiple functional groups. acs.org The deprotection of the phenylcarbamate to recover the free amine can be challenging and is often performed under strong basic conditions, which may not be compatible with all chemical functions. nih.gov
Chemical Reactivity and Mechanistic Investigations of Isobutyl Phenylcarbamate Transformations
Hydrolytic Degradation Pathways and Kinetics
The hydrolysis of isobutyl phenylcarbamate, the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The rates and mechanisms of these reactions are highly dependent on the pH of the solution. Phenylcarbamates are generally noted for their stability in neutral or acidic aqueous solutions but are susceptible to degradation under basic conditions unito.itescholarship.org.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of carbamates, such as this compound, is generally a slow process. The mechanism for acid-catalyzed ester hydrolysis typically proceeds through an A-2 (bimolecular) or A-1 (unimolecular) pathway. For many esters, the A-2 mechanism is common and involves the following steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon escholarship.orgnih.gov.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate escholarship.orgnih.gov.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.
Cleavage of the C-O Bond: The tetrahedral intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the phenoxy group. This results in the departure of phenol (B47542) as the leaving group.
Deprotonation: The final step involves the deprotonation of the resulting carbamic acid, which is unstable and subsequently decomposes to isobutylamine (B53898) and carbon dioxide.
Studies on related compounds, such as N-alkyl O-arylthioncarbamate esters, have shown that at very low pH, the hydrolysis can occur through a specific acid catalysis A1 mechanism researchgate.netresearchgate.net. In this pathway, the protonated substrate undergoes a slow, rate-determining unimolecular dissociation. However, for typical environmental and biological pH ranges, the rate of acid-catalyzed hydrolysis of phenylcarbamates is generally considered to be low escholarship.org. Some reactions, like the hydrolysis of alkyl lactates, can be autocatalytic, where the acid product accelerates the reaction chemrxiv.orgchemrxiv.org.
Base-Catalyzed Hydrolysis Mechanisms (e.g., E1cb-type, BAc2 mechanisms)
The hydrolysis of this compound is significantly accelerated under basic (alkaline) conditions. For primary and secondary carbamates, including N-alkyl phenylcarbamates, the reaction predominantly follows an Elimination Unimolecular conjugate Base (E1cb) mechanism rsc.orgacs.org.
E1cb-type Mechanism: This two-step mechanism is characterized by the initial deprotonation of the nitrogen atom:
Deprotonation: A hydroxide (B78521) ion (OH⁻) removes the acidic proton from the nitrogen atom of the carbamate, forming a carbamate anion (the conjugate base) viu.cawalisongo.ac.id. This is a rapid pre-equilibrium step.
Elimination: The carbamate anion then undergoes a slow, rate-limiting elimination of the phenoxide leaving group. This step results in the formation of an isocyanate intermediate (isobutyl isocyanate) researchgate.netacs.orgdss.go.thresearchgate.net.
Hydrolysis of Isocyanate: The highly reactive isocyanate intermediate is rapidly attacked by water, leading to the formation of an unstable carbamic acid, which then decomposes to produce isobutylamine and carbon dioxide acs.orgdss.go.th.
Evidence for the E1cb mechanism in related systems includes the trapping of the isothiocyanate intermediate during the hydrolysis of thioncarbamates researchgate.net. The rate of this reaction is directly proportional to the hydroxide ion concentration dss.go.th.
BAc2 Mechanism: For tertiary carbamates (N,N-disubstituted), which lack an acidic proton on the nitrogen, the E1cb pathway is not possible. Instead, they undergo hydrolysis via a bimolecular acyl-oxygen cleavage (BAc2) mechanism unito.itresearchgate.netpharmacy180.com. This mechanism involves:
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate group.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses with the expulsion of the phenoxide leaving group to form the final products.
Studies on phenyl N-methyl-N-(2-pyridyl)carbamate have confirmed a BAc2 mechanism for its alkaline hydrolysis researchgate.net.
Influence of Substituent Effects on Hydrolytic Stability
The stability of the phenylcarbamate group towards hydrolysis is significantly influenced by the electronic properties of substituents on the phenyl leaving group. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ) pharmacy180.comwikipedia.org.
For the base-catalyzed hydrolysis of phenylcarbamates, which proceeds via the E1cb mechanism, the rate-determining step is the expulsion of the phenoxide ion. Electron-withdrawing substituents on the phenyl ring stabilize the developing negative charge on the phenoxide leaving group in the transition state, thereby increasing the rate of hydrolysis dss.go.thresearchgate.net. Conversely, electron-donating groups destabilize the leaving group and decrease the hydrolysis rate.
The sensitivity of the reaction to these electronic effects is given by the Hammett reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a ρ value of +2.86 has been reported, signifying a high sensitivity to substituent effects and the buildup of negative charge in the transition state dss.go.th. Similarly, for the hydrolysis of aryl N-pyridylcarbamates, a Hammett plot using σ⁻ values (which account for through-resonance) gave a ρ value of +2.45, further supporting a transition state with significant negative charge development on the leaving group researchgate.net.
The table below presents experimental data on the second-order rate constants for the alkaline hydrolysis of various substituted phenyl N-phenylcarbamates, illustrating the impact of substituents on reactivity.
Data sourced from a problem set on Hammett plots, illustrating the trend of increasing rate constants with more electron-withdrawing substituents. viu.ca
Photochemical Transformation Processes
In addition to hydrolysis, this compound can be transformed by photochemical processes upon exposure to sunlight. These transformations can occur through direct absorption of light or via indirect mechanisms involving other photosensitive molecules present in the environment.
Direct and Indirect Photolysis Mechanisms
Direct Photolysis: This process involves the direct absorption of a photon by the this compound molecule itself. The absorbed energy excites the molecule to a higher electronic state (e.g., a singlet excited state, S), from which it can undergo various chemical reactions, such as bond cleavage or rearrangement unito.it. For aromatic carbamates, the primary photochemical event is often initiated from the singlet excited state, though the triplet state (T) can also be involved, especially in compounds with extended conjugation unito.it. The direct photolysis of the carbamate pesticide carbofuran (B1668357), for example, has been shown to follow first-order kinetics dss.go.th.
Indirect Photolysis: This pathway is mediated by other chemical species in the environment, known as photosensitizers, that absorb light and then transfer the energy to the carbamate or generate reactive species that attack it. Common environmental photosensitizers include dissolved organic matter (DOM) and nitrate (B79036) ions dss.go.th.
Sensitization by DOM: DOM can absorb sunlight to reach an excited triplet state (³DOM*). This excited state can then either transfer its energy to the carbamate molecule, promoting it to its own reactive triplet state, or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then oxidize the carbamate.
Hydroxyl Radical (•OH) Formation: The photolysis of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions in sunlit waters is a significant source of highly reactive hydroxyl radicals, which can rapidly degrade a wide range of organic compounds, including carbamates.
Identification and Characterization of Photoproducts
The photochemical transformation of this compound can lead to a variety of degradation products, depending on the specific reaction conditions and mechanisms involved. Studies on related carbamate pesticides provide insight into the likely transformation pathways.
Cleavage of the Carbamate Bond: A primary photodegradation pathway for many carbamates is the cleavage of the ester or amide bond. For instance, the direct photolysis of carbofuran results in the cleavage of the carbamate group, forming carbamic acid (which subsequently decomposes into methylamine (B109427) and CO₂) and a corresponding phenolic compound dss.go.th.
Photo-Fries Rearrangement: Aromatic esters, including carbamates, can undergo a Photo-Fries rearrangement. This reaction involves the homolytic cleavage of the aryl-oxygen bond, followed by the recombination of the resulting radical pair at the ortho or para positions of the aromatic ring to form substituted amides.
Oxidation of Side Chains: Indirect photolysis, particularly reactions involving hydroxyl radicals, can lead to oxidation at various positions on the molecule. For the carbamate pesticide pirimicarb, photooxidation leads to products such as N-formylpirimicarb and N-desmethylpirimicarb, where the carbamate moiety initially remains intact researchgate.net. For this compound, this could involve oxidation of the isobutyl group or hydroxylation of the phenyl ring.
N-Alkyl Cleavage: Photolysis of N-alkyl compounds can also result in the cleavage of the N-alkyl bond. For example, the irradiation of N-alkyl-N-nitroso-p-toluenesulfonamides causes N-alkyl cleavage to yield a sulfonamide and a carbonyl compound.
The identification of these photoproducts is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy dss.go.th.
Photo-Induced Rearrangement Mechanisms (e.g., Photo-Fries Rearrangement)
The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone, or in the case of carbamates, can lead to rearranged products. wikipedia.orgsigmaaldrich.com This reaction proceeds via a radical mechanism upon exposure to UV light, typically without the need for a catalyst. wikipedia.orgsigmaaldrich.comslideshare.net For N-aryl carbamates like this compound, the process is analogous to that of aryl esters and involves the homolytic cleavage of the ester bond. slideshare.net
The mechanism is understood to involve three key electronic excited states: an aromatic ππ* state that absorbs the initial radiation, a pre-dissociative nπ* state that facilitates energy transfer, and a πσ* state along which the bond dissociation occurs. barbatti.org
The proposed mechanism for the Photo-Fries rearrangement of this compound can be outlined as follows:
Excitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).
Intersystem Crossing (ISC): The molecule may undergo intersystem crossing to a more stable triplet state (T1).
Homolytic Cleavage: In the excited state, the weakest bond, the C-O bond between the phenyl ring and the carbamate group, undergoes homolytic cleavage. This generates a radical pair, consisting of a phenylaminyl radical and an isobutyroxycarbonyl radical, which are held together within a "solvent cage".
Decarbonylation: The isobutyroxycarbonyl radical can lose carbon dioxide to form an isobutoxy radical and a subsequent isobutyl radical.
Recombination: The radical pair can recombine in several ways before escaping the solvent cage. The acyl or aminocarbonyl group can attack the aromatic ring at the ortho or para positions.
Aromatization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, yielding the final rearranged products, which are typically ortho- and para-aminobenzophenones or related structures.
The yields for the Photo-Fries rearrangement can often be low, which limits its application in commercial production. wikipedia.org
Thermal Decomposition Reactions
Mechanisms of Thermal Cleavage to Isocyanates and Alcohols
N-substituted carbamates, such as this compound, are known to undergo thermal decomposition to yield an isocyanate and an alcohol. This reaction is reversible. In the case of this compound, thermal cleavage results in the formation of phenyl isocyanate and isobutanol.
The reaction proceeds through a cyclic transition state, which is a common mechanism for the pyrolysis of esters and related compounds. The proposed mechanism is as follows:
Intramolecular Hydrogen Transfer: The reaction is initiated by an intramolecular transfer of the hydrogen atom from the nitrogen to the carbonyl oxygen.
Concerted Bond Cleavage: This is followed by a concerted, or nearly concerted, cleavage of the N-C and O-alkyl bonds.
Product Formation: This process results in the formation of phenyl isocyanate and isobutanol.
The decomposition of t-butyl N-phenylcarbamate has been shown to yield isobutylene, aniline (B41778), and carbon dioxide, which suggests that under certain conditions, the alcohol intermediate (t-butanol) can dehydrate, and the carbamate can also hydrolyze and decarboxylate. cdnsciencepub.com
Kinetic and Thermodynamic Parameters of Thermal Degradation
The thermal decomposition of alkyl N-arylcarbamates has been shown to follow first-order kinetics. cdnsciencepub.com A study on the decomposition of various t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C demonstrated that the reaction rate is dependent on the nature of the substituent on the aromatic ring. Electron-withdrawing groups were found to increase the rate of decomposition. cdnsciencepub.com
| Substituent on Phenyl Ring | Rate Constant (k x 10^5 sec⁻¹) |
|---|---|
| p-NO₂ | 20.8 |
| m-NO₂ | 18.4 |
| m-Cl | 7.57 |
| p-Cl | 5.53 |
| H | 3.35 |
| m-CH₃ | 2.67 |
| p-CH₃ | 2.12 |
| p-OCH₃ | 1.53 |
Thermodynamically, the decomposition is an endothermic process, requiring an input of energy to break the bonds. The reversibility of the reaction implies that the Gibbs free energy change under certain conditions is close to zero, allowing for an equilibrium between the carbamate and its decomposition products (isocyanate and alcohol).
Specific Chemical Reactions and Reactivity Profiles
Deprotection Strategies for this compound
The phenylcarbamate group is utilized as a protecting group for amines in organic synthesis. acs.org Its removal, or deprotection, can be achieved under specific conditions that leave other functional groups in the molecule intact.
Several methods have been developed for the cleavage of N-phenylcarbamates:
Using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): A mild method for the cleavage of carbamates involves the use of TBAF in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is particularly effective for phenyl carbamates. The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate. organic-chemistry.org
Using Di-tert-butyl dicarbonate (B1257347) and Tetrabutylammonium nitrite: An improved method for the selective deprotection of the N-phenylcarbamoyl group uses a combination of di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine (B92270) at room temperature. researchgate.netnih.gov This method is reported to yield the corresponding alcohol (from the protected hydroxyl group) without affecting other protecting groups. researchgate.netnih.gov
Basic Hydrolysis: Strong basic conditions, such as using hydroxide anions, can be used for deprotection. The mechanism for phenylcarbamates derived from primary amines is believed to proceed via an E1cb-type mechanism, involving the in-situ formation of an isocyanate intermediate. acs.orgnih.gov
Reactions Leading to Urea (B33335) Formation
This compound can serve as a precursor for the synthesis of substituted ureas. Phenyl carbamates are often used as stable, solid isocyanate surrogates. google.comcommonorganicchemistry.com
Common strategies for converting phenylcarbamates to ureas include:
Reaction with Amines in DMSO: A mild and efficient method involves reacting the phenyl carbamate with a stoichiometric amount of a primary or secondary amine in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. This reaction is generally fast and high-yielding. google.com
Catalytic Conversion: Zirconium(IV) catalysts, in combination with additives like 4-methyl-2-hydroxyquinoline, have been shown to catalyze the exchange reaction between carbamates and amines to form ureas, often accelerated by microwave irradiation. acs.org The mechanism is thought to involve the in-situ generation of an isocyanate from the carbamate. acs.org
Base-Catalyzed Reaction: The reaction can also be carried out by heating the phenyl carbamate and an amine in a solvent like toluene (B28343) in the presence of a base such as triethylamine (B128534) (NEt₃). researchgate.net
The general mechanism for these transformations often involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. In many cases, especially at elevated temperatures or with certain catalysts, the reaction proceeds through the formation of a phenyl isocyanate intermediate, which is then rapidly trapped by the amine to form the final urea product. acs.orgnih.govacs.org
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
The reactivity of the phenyl ring in this compound is significantly influenced by the attached carbamate substituent (-NHCOOiBu). This group modulates the electron density of the aromatic ring, thereby determining its susceptibility to attack by electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS)
The carbamate substituent is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the nitrogen atom's lone pair of electrons, which can be delocalized into the phenyl ring through resonance. This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. Although the carbonyl group within the carbamate linkage is electron-withdrawing by induction, the resonance effect of the nitrogen atom is typically dominant.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented, its behavior can be predicted based on the known reactivity of other N-phenylcarbamates.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers. The para isomer is often favored due to reduced steric hindrance from the carbamate group.
Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to result in the substitution of hydrogen atoms at the ortho and para positions with halogen atoms.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org However, a significant limitation of Friedel-Crafts reactions is that they are often incompatible with substrates bearing -NH₂, -NHR, or -NR₂ groups, as the Lewis acid catalyst can complex with the lone pair of electrons on the nitrogen atom. libretexts.org This complexation deactivates the ring towards further electrophilic attack. In the case of this compound, the nitrogen atom of the carbamate could interact with the Lewis acid, potentially inhibiting the reaction. libretexts.org
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | p-nitro-isobutyl phenylcarbamate, o-nitro-isobutyl phenylcarbamate |
| Bromination | Br₂, FeBr₃ | p-bromo-isobutyl phenylcarbamate, o-bromo-isobutyl phenylcarbamate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction may be inhibited |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the displacement of a leaving group from an aromatic ring by a nucleophile. This type of reaction is generally challenging for benzene (B151609) derivatives unless the ring is activated by the presence of strong electron-withdrawing groups, typically located ortho or para to the leaving group.
The phenyl ring of this compound lacks strong deactivating groups necessary to facilitate SNAr reactions. The carbamate group is not sufficiently electron-withdrawing to promote the formation of a stable Meisenheimer complex, which is a key intermediate in the SNAr mechanism. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the phenyl ring would need to be further substituted with potent electron-withdrawing groups like nitro groups.
Reactions Involving the Isobutyl Moiety
The isobutyl group of this compound can participate in several chemical transformations, primarily involving the cleavage of the ester linkage or reactions at the alkyl chain.
Hydrolysis
The carbamate ester bond can be cleaved through hydrolysis, typically under basic or acidic conditions, to yield phenylcarbamic acid (which is unstable and decomposes to aniline and carbon dioxide) and isobutanol. The mechanism of basic hydrolysis of phenylcarbamates is proposed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.org This involves the deprotonation of the carbamate nitrogen followed by the elimination of the isobutoxide leaving group to form a phenyl isocyanate intermediate, which is then rapidly hydrolyzed. acs.org
Cleavage with Lewis Acids
The O-isobutyl bond can be selectively cleaved using Lewis acids. For instance, similar O-alkyl bonds in carbamates have been effectively cleaved by treatment with aluminum chloride (AlCl₃) in nitromethane. researchgate.net This method provides a pathway to deprotect the carbamate and generate the corresponding amine.
Oxidation
While specific studies on the oxidation of the isobutyl group in this compound are limited, analogous saturated hydrocarbons are known to undergo oxidation under certain conditions. The tertiary C-H bond in the isobutyl group is a potential site for radical-initiated oxidation, which could lead to the formation of corresponding alcohols or ketones. For example, studies on the OH-initiated oxidation of isobutyl formate (B1220265) have shown the formation of acetone, suggesting a plausible degradation pathway for the isobutyl moiety. researchgate.net
Table 2: Summary of Reactions Involving the Isobutyl Moiety of this compound
| Reaction Type | Reagents/Conditions | Products |
| Basic Hydrolysis | NaOH (aq), heat | Aniline, CO₂, Isobutanol |
| Acidic Hydrolysis | H₃O⁺, heat | Aniline, CO₂, Isobutanol |
| Lewis Acid Cleavage | AlCl₃, CH₃NO₂ | Aniline, other cleavage products |
| Predicted Oxidation | Strong oxidizing agents | Potential for oxidation at the tertiary carbon |
Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyl Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR spectroscopy of isobutyl phenylcarbamate provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the isobutyl group. rsc.org
The aromatic region of the spectrum typically shows a complex multiplet pattern between δ 7.21 and 7.32 ppm, corresponding to the four protons on the phenyl ring, and another multiplet for the remaining aromatic proton around δ 6.96-7.00 ppm. rsc.org A broad singlet, representing the N-H proton of the carbamate (B1207046) linkage, is also observed. rsc.org
In the aliphatic region, the two protons of the methylene (B1212753) group (-O-CH₂-) adjacent to the carbamate oxygen appear as a doublet at approximately δ 3.87 ppm, with a coupling constant (J) of 7.5 Hz. rsc.org The methine proton (-CH-) of the isobutyl group is observed as a heptet (or multiplet) around δ 1.89 ppm, due to coupling with both the adjacent methylene and methyl protons. rsc.org The six protons of the two equivalent methyl groups (-CH₃) give rise to a strong doublet signal at approximately δ 0.88 ppm, also with a coupling constant of 7.5 Hz. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.21-7.32 | m | - | 4H, Aromatic |
| 6.96-7.00 | m | - | 1H, Aromatic |
| 6.68 | s (br) | - | 1H, N-H |
| 3.87 | d | 7.5 | 2H, -O-CH₂- |
| 1.89 | hep | 7.5 | 1H, -CH(CH₃)₂ |
| 0.88 | d | 7.5 | 6H, -CH(CH₃)₂ |
Data sourced from reference rsc.org.
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. oregonstate.edu
For this compound, the carbonyl carbon (C=O) of the carbamate group is typically the most deshielded, appearing at a chemical shift of δ 153.8 ppm. rsc.org The carbon atoms of the phenyl ring produce signals in the aromatic region of the spectrum, with the ipso-carbon (the carbon directly attached to the nitrogen) appearing at δ 138.0 ppm, and other aromatic carbons showing signals at δ 129.0 ppm and δ 123.3 ppm. rsc.org The carbon atom of the phenyl ring para to the carbamate group appears at δ 118.7 ppm. rsc.org
In the aliphatic portion of the spectrum, the methylene carbon (-O-CH₂-) is found at δ 71.4 ppm. rsc.org The methine carbon (-CH-) of the isobutyl group resonates at δ 28.0 ppm, and the two equivalent methyl carbons (-CH₃) appear at δ 19.1 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 153.8 | C=O (carbamate) |
| 138.0 | C-ipso (aromatic) |
| 129.0 | C-ortho/meta (aromatic) |
| 123.3 | C-para (aromatic) |
| 118.7 | C-ortho/meta (aromatic) |
| 71.4 | -O-CH₂- |
| 28.0 | -CH(CH₃)₂ |
| 19.1 | -CH(CH₃)₂ |
Data sourced from reference rsc.org.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methylene protons (δ 3.87 ppm) and the methine proton (δ 1.89 ppm), and another cross-peak between the methine proton and the methyl protons (δ 0.88 ppm), confirming the isobutyl moiety's structure. wikipedia.orgemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would link the ¹H signal at δ 3.87 ppm to the ¹³C signal at δ 71.4 ppm (-CH₂-), the ¹H signal at δ 1.89 ppm to the ¹³C signal at δ 28.0 ppm (-CH-), and the ¹H signal at δ 0.88 ppm to the ¹³C signal at δ 19.1 ppm (-CH₃). wikipedia.org
Solid-State NMR (SS-NMR): For analyzing the compound in its solid, crystalline form, SS-NMR is a powerful tool. acs.org It can provide information on molecular conformation and packing in the solid state, which may differ from the structure in solution. researchgate.netresearchgate.net SS-NMR is particularly useful for studying polymorphism and intermolecular interactions in the crystal lattice of carbamates. acs.org
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺˙) and various fragment ions. libretexts.orgorgchemboulder.com
For this compound (C₁₁H₁₅NO₂), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 193. The fragmentation pattern is predictable based on the structure:
Loss of the isobutoxy radical: Cleavage of the O-CH₂ bond would result in a fragment ion at m/z 120, corresponding to the phenylcarbamoyl cation [C₆H₅NHCO]⁺.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to the loss of isobutene (C₄H₈, 56 Da) and formation of a radical cation of phenylcarbamic acid at m/z 137.
Formation of the phenyl cation: Loss of the entire carbamate group can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.
Formation of aniline (B41778): Cleavage of the carbamate can also produce an aniline radical cation [C₆H₅NH₂]⁺˙ at m/z 93.
Table 3: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 193 | Molecular Ion [M]⁺˙ | [C₁₁H₁₅NO₂]⁺˙ |
| 137 | [M - C₄H₈]⁺˙ (McLafferty Rearrangement) | [C₇H₇NO₂]⁺˙ |
| 120 | [M - •OC₄H₉]⁺ | [C₇H₆NO]⁺ |
| 93 | Aniline radical cation | [C₆H₇N]⁺˙ |
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.com For this compound, ESI-MS would be expected to show a prominent signal at m/z 194.1176, corresponding to the [C₁₁H₁₅NO₂ + H]⁺ ion. eurl-pesticides.eu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition. nih.govnih.gov The theoretical exact mass of the neutral this compound molecule (C₁₁H₁₅NO₂) is 193.1103 Da. eurl-pesticides.eu An HRMS measurement confirming this mass (or the mass of its protonated form, 194.1176 Da) provides unambiguous evidence for the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. eurl-pesticides.eunih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural confirmation of compounds by examining their fragmentation patterns. In an MS/MS experiment, a precursor ion, typically the molecular ion ([M+H]⁺ or [M-H]⁻) of the analyte, is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly specific to the molecule's structure. nist.gov
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation of this ion is predictable based on the compound's structure, which includes an aromatic ring, a carbamate linkage, and an isobutyl group. The primary fragmentation pathways would involve the cleavage of the ester and amide bonds within the carbamate group, as well as losses from the alkyl chain.
Key fragmentation mechanisms for this compound would include:
Neutral Loss of Isobutene: A major fragmentation pathway would be the loss of isobutene (C₄H₈, 56 Da) from the isobutyl group, leading to a prominent product ion.
Cleavage of the Carbamate Group: Fragmentation can occur on either side of the carbonyl group, leading to ions corresponding to the phenyl isocyanate portion or the isobutanol portion.
Aromatic Ring Fragmentation: Further fragmentation of ions containing the phenyl group can occur, although this is less common under typical CID conditions.
The analysis of these specific product ions and neutral losses allows for unambiguous confirmation of the this compound structure. uab.eduresearchgate.net
Table 1: Predicted MS/MS Fragmentation of this compound This table is predictive and based on general fragmentation principles. Actual m/z values would be confirmed by experimental data.
| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 194.1 [M+H]⁺ | Phenyl isocyanate ion | 120.0 | Isobutanol (C₄H₁₀O) |
| 194.1 [M+H]⁺ | Aniline ion | 94.1 | C₅H₈O₂ |
| 194.1 [M+H]⁺ | Phenyl carbamic acid ion | 138.1 | Isobutene (C₄H₈) |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound. kurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, the IR and Raman spectra would reveal characteristic vibrational modes corresponding to its distinct functional groups.
N-H Group: A sharp absorption band around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.
C=O Group: A strong C=O stretching vibration (Amide I band) is expected in the IR spectrum, typically appearing between 1680 and 1720 cm⁻¹. This band is also Raman active.
Aromatic Ring: The C=C stretching vibrations within the phenyl ring would produce several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Aliphatic Chains: The C-H stretching vibrations of the isobutyl group's CH, CH₂, and CH₃ moieties would appear in the 2850-2960 cm⁻¹ region. researchgate.net Bending vibrations for these groups are found between 1350 and 1470 cm⁻¹.
C-O and C-N Bonds: The stretching vibrations for the C-O and C-N bonds of the carbamate group are expected in the fingerprint region (1000-1300 cm⁻¹).
While IR spectroscopy is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. nih.gov This complementarity ensures a comprehensive vibrational analysis for structural elucidation. kurouskilab.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table provides expected frequency ranges based on known functional group correlations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predominant Technique |
|---|---|---|---|
| N-H (Amide) | Stretch | 3200 - 3400 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |
| C=O (Carbamate) | Stretch (Amide I) | 1680 - 1720 | IR (Strong), Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman (Strong) |
| Aliphatic C-H | Bend | 1350 - 1470 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com
In this compound, the primary chromophore responsible for UV absorption is the phenyl ring conjugated with the carbamate group. The expected electronic transitions are:
π → π* Transitions: These are high-energy transitions associated with the π-electron system of the benzene (B151609) ring. They typically result in strong absorption bands in the UV region, generally below 270 nm.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate group) to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.
The solvent used for analysis can influence the position of these absorption maxima. The combination of the phenyl group and the carbamate moiety creates a conjugated system that affects the energy levels of these transitions.
Table 3: Predicted Electronic Transitions for this compound This table outlines the types of electronic transitions expected for the compound.
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl ring, C=O | ~200-270 nm | High |
Chromatographic-Spectroscopic Coupling Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures. nih.govhumanjournals.comajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideshare.net GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. mdpi.comnih.gov this compound, being a moderately sized organic molecule, is suitable for GC analysis.
Following separation by the GC column, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern that allows for its identification by comparison with spectral libraries such as the NIST database. nih.govosti.gov GC-MS is highly effective for quantifying and identifying this compound in relatively clean sample matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For analyzing this compound in complex matrices such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netucsb.edu LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. humanjournals.com
Coupling LC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. nih.gov After separation by the LC column, the analyte is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. Specific precursor-to-product ion transitions can be monitored using modes like Selected Reaction Monitoring (SRM), which allows for the highly selective quantification of the target analyte even at very low concentrations, minimizing interferences from the sample matrix. nih.govnih.gov
Hyphenated Techniques in Structural Characterization
The power of hyphenated techniques lies in their ability to combine separation and identification into a single, automated process. nih.govajpaonline.comijarnd.com The coupling of chromatography (GC or LC) with mass spectrometry (MS or MS/MS) provides a multidimensional analytical approach. Chromatography addresses the challenge of isolating the analyte of interest from a complex mixture, while mass spectrometry provides definitive structural information and sensitive detection. humanjournals.com This synergy makes techniques like GC-MS and LC-MS/MS indispensable tools in modern analytical chemistry for the comprehensive characterization of compounds like this compound. nist.govnih.gov
Computational Chemistry and Theoretical Investigations of Isobutyl Phenylcarbamate
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. nih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of isobutyl phenylcarbamate. nih.govresearchgate.net These calculations are founded on the principles of quantum mechanics, where the electron density is used to determine the energy and other properties of a molecule. nih.gov
A fundamental step in any quantum chemical investigation is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations can be employed to determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.net The optimization process ensures that the calculated structure represents a stable point on the potential energy surface. researchgate.netnih.gov
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes examining the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. Natural Bond Orbital (NBO) analysis, for instance, can be used to study donor-acceptor interactions and hyperconjugative effects, providing insights into the stability and reactivity of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also critical, as the energy gap between these orbitals relates to the molecule's chemical reactivity and electronic transitions.
Table 1: Representative Optimized Geometrical Parameters of a Phenylcarbamate Structure (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.36 | N-C-O | 110.0 |
| C=O | 1.23 | C-N-H | 120.0 |
| N-H | 1.01 | O=C-O | 125.0 |
| C-O | 1.35 | H-N-C-O | 180.0 |
Note: This table presents hypothetical, representative data for a phenylcarbamate structure to illustrate the types of parameters obtained from geometry optimization. Actual values for this compound would require specific DFT calculations.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govmdpi.com DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound with reasonable accuracy. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be a valuable aid in assigning experimental spectra. nih.govmdpi.com
IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. nih.gov DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can identify and assign specific vibrational modes to functional groups within the this compound molecule, such as the N-H stretch, C=O stretch, and C-O stretch. cheminfo.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Phenylcarbamate
| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3320 |
| C=O Stretch | 1705 | 1690 |
| C-O Stretch | 1220 | 1235 |
Note: This table contains hypothetical data for illustrative purposes. The predicted values are scaled to better match experimental results.
DFT calculations can be used to determine various thermodynamic parameters of this compound. nih.gov By performing frequency calculations on the optimized geometry, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. researchgate.net These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Energetic analysis also involves calculating the heat of formation, which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nih.gov This information is valuable for assessing the energetic content and stability of this compound.
Understanding the chemical reactions of this compound requires knowledge of the transition states and reaction pathways involved. arxiv.org Quantum chemical calculations are instrumental in locating transition state structures, which are first-order saddle points on the potential energy surface. arxiv.org By identifying the transition state, researchers can calculate the activation energy of a reaction, providing insight into its kinetics. rsc.org
Reaction pathway mapping, often performed using methods like the Intrinsic Reaction Coordinate (IRC), connects the reactants, transition state, and products, providing a detailed picture of the geometric changes that occur during a chemical transformation. arxiv.orgrsc.org This allows for a mechanistic understanding of processes such as its formation, hydrolysis, or other chemical modifications. Automated reaction route mapping methods can further explore complex reaction networks involving the molecule. rsc.orgresearchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure and energetics of a molecule, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time. nih.gov These methods are particularly useful for larger systems and for exploring the dynamic nature of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com this compound possesses several rotatable bonds, leading to a variety of possible conformers. The relative energies of these conformers determine their populations at a given temperature.
Molecular mechanics force fields can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers. nih.gov These studies can reveal the preferred orientations of the isobutyl group and the phenyl ring relative to the carbamate (B1207046) linkage. The stability of different conformers is influenced by steric and electronic effects. For instance, the carbamate group itself can exist in syn and anti conformations, and the preference for one over the other can be investigated computationally. nih.gov The presence of rotamers, or conformational isomers, can sometimes be observed experimentally, for example, through temperature-dependent NMR studies. acs.org
Table 3: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Anti) | 180° | 0.00 |
| 2 (Gauche) | 60° | 1.20 |
| 3 (Gauche) | -60° | 1.20 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The actual energy differences would need to be determined through specific calculations.
Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the aggregation behavior of this compound in various environments. These non-covalent interactions govern the self-assembly processes that can lead to the formation of larger structures, influencing the compound's physical properties and behavior in solution and in the solid state.
Key intermolecular forces at play in this compound include hydrogen bonding and π-π stacking interactions. The carbamate group (-NHCOO-) is a prime site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. These interactions can lead to the formation of linear chains or more complex three-dimensional networks, depending on the surrounding medium and the crystalline packing.
Computational studies, such as those employing Density Functional Theory (DFT) and molecular dynamics simulations, can provide detailed insights into the energetics and geometries of these intermolecular interactions. For instance, calculations can quantify the strength of hydrogen bonds and π-π stacking interactions, helping to predict the most stable aggregate conformations.
Solvation Effects in Reaction Mechanisms
The solvent environment can profoundly influence the reaction mechanisms involving this compound. numberanalytics.com Solvation effects can alter the stability of reactants, transition states, and products, thereby affecting reaction rates and pathways. numberanalytics.com The nature of the solvent, whether polar or non-polar, protic or aprotic, plays a critical role. numberanalytics.com
In polar solvents, the dipole moment of this compound will interact with the solvent dipoles, leading to stabilization. For reactions that involve a change in polarity during the transition state, polar solvents can have a significant impact. For example, if a reaction proceeds through a more polar transition state than the reactants, a polar solvent will stabilize the transition state more than the reactants, thus accelerating the reaction. Conversely, if the transition state is less polar than the reactants, a polar solvent will slow down the reaction.
Protic solvents, which can donate hydrogen bonds, can specifically interact with the carbamate group of this compound. This can be particularly important in reactions where the carbamate group is directly involved, such as hydrolysis or aminolysis. The solvent can act as a catalyst or a participant in the reaction mechanism. For instance, in the hydrolysis of carbamates, water molecules can act as both a nucleophile and a proton shuttle.
Computational models are instrumental in elucidating these solvation effects. numberanalytics.com By explicitly including solvent molecules in the calculations (explicit solvent models) or by representing the solvent as a continuous medium (implicit solvent models), it is possible to quantify the energetic effects of solvation on the reaction profile. These models can help to understand how the solvent influences the geometry and energy of the transition state, providing a more complete picture of the reaction mechanism. numberanalytics.comnih.gov
A study on the solvolysis of phenyl chloroformate in alcohol-water mixtures provides a relevant comparison. koreascience.kr The study demonstrated that the solvent can act as a nucleophile and a general base, influencing the reaction order and mechanism. koreascience.kr For instance, the maximum rate observed in methanol (B129727) mixtures was attributed to methanol acting as a nucleophile and water as a general base. koreascience.kr This highlights the intricate role of the solvent composition in determining the reaction pathway. koreascience.kr
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its various properties, including reactivity. youtube.com These models are built on the principle that the structure of a molecule determines its physicochemical properties, which in turn dictate its activity. mst.dk For this compound, QSAR can be employed to predict properties like its rate of hydrolysis, binding affinity to a target, or its partitioning behavior between different phases.
Developing a QSAR model involves several key steps:
Data Set Selection: A set of compounds with known activities or properties is required. For this compound, this could include a series of related carbamates with varying substituents.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds. nih.gov
For this compound, QSAR models could be developed to predict its environmental fate, such as its biodegradability or potential for bioaccumulation. For example, a QSAR model might correlate descriptors like the octanol-water partition coefficient (logP) and molecular size with its tendency to bioaccumulate in organisms. researchgate.net
| Descriptor Type | Examples | Relevance to this compound Properties |
| Constitutional | Molecular Weight, Number of N and O atoms | Basic molecular properties influencing transport and reactivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and size, affecting interactions. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity and polar interactions. |
| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Influences steric effects and binding affinity. |
Molecular Docking for Ligand-Target Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is invaluable for understanding the specific chemical interactions between a ligand like this compound and its biological target. nih.gov The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (the strength of the interaction). nih.gov
The docking process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a large number of possible binding poses of the ligand within the active site of the receptor. The scoring function then evaluates each of these poses and ranks them based on their predicted binding affinity. nih.gov
For this compound, molecular docking could be used to investigate its interaction with a specific enzyme that it might inhibit. The docking simulation would predict how the molecule fits into the enzyme's active site and identify the key intermolecular interactions responsible for binding. These interactions could include:
Hydrogen Bonds: The N-H and C=O groups of the carbamate moiety can form hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The isobutyl and phenyl groups can engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of a molecular docking study can be visualized to provide a 3D representation of the ligand-receptor complex, offering insights into the mechanism of action. This information is crucial for structure-based drug design, where modifications can be made to the ligand to improve its binding affinity and selectivity. biointerfaceresearch.com
| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Amino Acid Residues |
| Hydrogen Bond | -NH (donor), -C=O (acceptor) | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic | Isobutyl group, Phenyl group | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl group | Phenylalanine, Tyrosine, Tryptophan |
Environmental Fate and Degradation Studies of Isobutyl Phenylcarbamate
Hydrolytic Transformation in Environmental Compartments
Hydrolysis is a significant abiotic degradation pathway for isobutyl phenylcarbamate in aqueous environments. The stability of the carbamate (B1207046) ester linkage is highly dependent on the pH of the surrounding medium.
The rate of hydrolysis of N-arylcarbamates, such as this compound, is markedly influenced by pH. Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions. rsc.orgrsc.orgnih.gov Studies on substituted phenyl N-phenylcarbamates have shown that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration at alkaline pH. rsc.org The proposed mechanism for the alkaline hydrolysis of N-phenylcarbamates that are not substituted on the nitrogen atom is an E1cB (Elimination Unimolecular conjugate Base) process. rsc.orgnih.gov This involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide group to form an isocyanate intermediate, which is the rate-determining step. This intermediate then rapidly reacts with water.
Table 1: General pH-Dependency of N-Arylcarbamate Hydrolysis
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
| Acidic | Slow | Minimal degradation |
| Neutral | Slow to Moderate | Gradual hydrolysis |
| Alkaline | Rapid | E1cB mechanism |
This table represents a generalized trend for N-arylcarbamates based on available literature.
The hydrolysis of this compound is expected to yield aniline (B41778) and isobutanol as the primary degradation products, along with the release of carbon dioxide. Following the E1cB mechanism under alkaline conditions, the phenyl isocyanate intermediate formed would readily react with water to produce the unstable carbamic acid of aniline, which in turn decarboxylates to yield aniline. The isobutanol is released as the corresponding alkoxide during the initial elimination step.
Reaction Scheme:
This compound + OH⁻ → Phenyl Isocyanate + Isobutanolate Phenyl Isocyanate + H₂O → [Aniline Carbamic Acid] → Aniline + CO₂ Isobutanolate + H₂O → Isobutanol + OH⁻
Table 2: Expected Hydrolytic Degradation Products of this compound
| Precursor Compound | Degradation Process | Primary Products |
| This compound | Hydrolysis | Aniline, Isobutanol, Carbon Dioxide |
Photolytic Degradation in Aqueous and Atmospheric Phases
Photodegradation, or photolysis, represents another crucial abiotic pathway for the transformation of this compound in the environment, occurring in both water and the atmosphere when the compound is exposed to sunlight.
The photolytic degradation of carbamate pesticides is initiated by the absorption of light energy, typically in the UV range of the solar spectrum. nih.gov The rate and efficiency of photodegradation are directly related to the wavelength and intensity of the incident light. Shorter wavelengths generally carry more energy and can lead to more rapid degradation, provided the compound has a significant absorption at those wavelengths. Increased light intensity will also typically increase the rate of photolysis. For aromatic carbamates, the process is often initiated by the excitation of the molecule to a singlet excited state, with the triplet state also potentially contributing. nih.gov
Table 3: Potential Photodegradation Products of this compound
| Precursor Compound | Degradation Process | Potential Stable Photoproducts |
| This compound | Photolysis | Aniline, Isobutanol, Photo-Fries rearrangement products (amino hydroxy acetophenones) |
The identification of specific photoproducts requires experimental verification for this compound.
Biodegradation Processes in Soil and Water Systems
Biodegradation by microorganisms is a primary mechanism for the dissipation of many pesticides, including carbamates, from soil and water environments. bohrium.comresearchgate.netupm.edu.my Carbamate pesticides are generally considered to be non-persistent in the environment due to their susceptibility to microbial degradation. bohrium.comnih.gov
Microbial populations in soil and water can utilize carbamates as a source of carbon and nitrogen for their growth. nih.gov The initial and most critical step in the biodegradation of many carbamate pesticides is the enzymatic hydrolysis of the ester or carbamate linkage. nih.govresearchgate.net This is carried out by enzymes known as carbamate hydrolases or esterases. This initial hydrolytic cleavage would break down this compound into aniline and isobutanol, the same primary products as chemical hydrolysis. These simpler molecules can then be further mineralized by a broader range of microorganisms.
The rate of biodegradation can be influenced by several environmental factors, including soil type, organic matter content, temperature, moisture, and the presence of a microbial community adapted to degrading such compounds. upm.edu.my
Table 4: Key Factors Influencing the Biodegradation of Carbamate Pesticides
| Factor | Influence on Biodegradation Rate |
| Microbial Population | Presence of adapted microorganisms with carbamate hydrolase activity is crucial. |
| Soil/Sediment Type | Organic matter content can influence bioavailability and microbial activity. |
| Temperature | Affects microbial metabolism and enzyme activity. |
| Moisture | Essential for microbial activity and substrate diffusion. |
| pH | Can affect both microbial activity and the chemical stability of the compound. |
Sorption and Mobility in Soil and Sediment Matrices
Sorption, the process by which a chemical binds to solid particles, is a critical factor controlling the mobility, bioavailability, and persistence of this compound in the environment. researchgate.netdocumentsdelivered.com Strong sorption to soil or sediment particles reduces the concentration of the compound in the aqueous phase, thereby limiting its potential for leaching into groundwater and its availability for microbial degradation. nih.gov
The adsorption and desorption of carbamate pesticides in soil are often described using equilibrium isotherms, such as the Freundlich isotherm. zenodo.org The linear form of the Freundlich equation is:
log C_s = log K_f + (1/n) log C_e
where:
C_s is the amount of pesticide adsorbed by the soil.
C_e is the equilibrium concentration of the pesticide in the solution.
K_f (Freundlich coefficient) is an indicator of the adsorption capacity.
1/n is a constant that reflects the intensity or nonlinearity of the adsorption. zenodo.org
Studies on various carbamate pesticides have shown that adsorption is typically an exothermic process. zenodo.org Desorption processes can exhibit hysteresis, meaning that the pesticide is more strongly retained by the soil than predicted by the adsorption isotherm, indicating that a fraction of the sorbed chemical is not easily released back into the soil solution. ajol.info
Table 2: Freundlich Adsorption Constants for Representative Carbamate Pesticides in Different Soils
| Pesticide | Soil Type | Organic Carbon (%) | K_f [(µg/g)/(µg/mL)¹/ⁿ] | 1/n | Reference |
| Carbaryl | Loam | 1.5 | 3.55 | 0.88 | researchgate.net |
| Carbofuran (B1668357) | Sandy Loam | 0.8 | 1.20 | 0.91 | researchgate.net |
| Oxamyl | Soil 1 | 1.8 | 0.65 | 0.95 | ajol.info |
| Oxamyl | Soil 2 (Sewage Amended) | 2.5 | 1.02 | 0.92 | ajol.info |
Note: This table presents data for other carbamate pesticides to illustrate typical sorption characteristics due to the absence of specific data for this compound.
The extent of sorption of non-ionic organic compounds like this compound is strongly influenced by the composition of the soil matrix. The two most important components governing sorption are soil organic matter (SOM) and clay minerals. researchgate.netzenodo.org
Soil Organic Matter (SOM): SOM is generally considered the primary sorbent for many organic pesticides. researchgate.netzenodo.org A higher organic carbon content in soil typically leads to greater adsorption and reduced mobility of carbamates. ajol.info The pesticide molecules can partition into the complex, three-dimensional structure of the organic matter.
Clay Minerals: Clay minerals, such as montmorillonite, possess a high surface area and can contribute significantly to the adsorption of carbamates, particularly in soils with low organic matter content. researchgate.net Adsorption to clays (B1170129) can occur through mechanisms like coordination with exchangeable cations on the clay surface. researchgate.net The presence of organic matter can sometimes coat clay minerals, creating organo-mineral complexes that play a crucial role in the retention of polar carbamate pesticides. researchgate.net
Soil pH: Soil pH can influence the surface charge of soil colloids and the speciation of ionizable pesticides, although for non-ionic carbamates like this compound, its effect is primarily on the sorbent properties rather than the chemical itself. nih.gov
Kinetic Modeling of Environmental Dissipation and Half-Lives
Pesticide dissipation in soil often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the pesticide remaining. frontiersin.orgnih.govnih.gov The first-order kinetic model is expressed as:
C_t = C_0 * e^(-kt)
where:
C_t is the concentration at time t.
C_0 is the initial concentration.
k is the first-order rate constant.
The half-life (t₁/₂) can be calculated from the rate constant (k) using the equation:
t₁/₂ = ln(2) / k ≈ 0.693 / k
Table 3: Environmental Half-Lives of Selected Carbamate Pesticides
| Pesticide | Environment | Condition | Half-Life (t₁/₂) | Reference |
| Carbofuran | Soil | Aerobic | 30 - 60 days | researchgate.net |
| Aldicarb | Soil | Varies with soil type | ~7 days (oxidation to sulfoxide) | frontiersin.org |
| Propoxur | Soil | Field | 40 - 60 days | researchgate.net |
| Carbendazim | Soil | Aerobic | 6 - 12 months | who.int |
Note: This table provides examples of half-lives for other carbamate pesticides to contextualize the potential persistence of this compound.
Comparison of Degradation Pathways with Related Phenylcarbamate Compounds
The environmental degradation of this compound can be understood by comparing its expected pathways with those of structurally similar phenylcarbamate herbicides. The core structure, a phenyl ring linked to a carbamate ester, is central to the degradation mechanisms, which primarily include hydrolysis, microbial degradation, and photolysis. Key differences in degradation pathways and products arise from variations in the alcohol moiety (the isobutyl group in this case) and substituents on the phenyl ring.
The degradation of phenylcarbamates generally initiates at the carbamate linkage, which is susceptible to cleavage. researchgate.netucanr.edu This process can be chemical, often catalyzed by pH conditions in soil and water, or mediated by microbial enzymes. researchgate.netnih.gov
A common mechanism for the hydrolysis of N-phenylcarbamates under neutral or basic conditions is the E1cB (Elimination Unimolecular conjugate Base) pathway. This process involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alcohol group and the formation of a phenyl isocyanate intermediate. nih.govacs.org This highly reactive isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decarboxylates to yield aniline and carbon dioxide. acs.orgnih.gov
Comparison with Key Phenylcarbamate Herbicides
To illustrate the likely degradation pathway of this compound, a comparison with well-studied related compounds such as Propham (B1679637), Chlorpropham (B1668850), and Phenmedipham (B1680312) is instructive.
Propham (Isopropyl N-phenylcarbamate): As the closest structural analog to this compound, differing only by an isopropyl group instead of an isobutyl group, its degradation pathway is highly indicative. Propham is known to be biodegradable in soil, with enzymatic hydrolysis by microorganisms being a key process. nih.gov The degradation mirrors the general pathway, breaking down into aniline, isopropanol, and carbon dioxide. The rate of biodegradation can be enhanced in soils with a history of propham application, suggesting microbial adaptation. nih.gov Given the structural similarity, this compound is expected to degrade via the same primary pathway to yield aniline, isobutanol, and carbon dioxide.
Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate): This compound introduces a chlorine atom to the phenyl ring. While its degradation also proceeds via hydrolysis of the carbamate linkage, the primary aromatic product is 3-chloroaniline, a more persistent and toxic metabolite. nih.govepa.govnih.gov Studies have shown that while chlorpropham is relatively stable in sterile water, it dissipates in soil with a half-life of less than 14 days. epa.gov The presence of the chlorine substituent makes the resulting aniline derivative (3-chloroaniline) a key focus in environmental monitoring. nih.gov This highlights how ring substitution directly alters the final degradation products.
Phenmedipham: This is a more complex bis-carbamate. Its microbial degradation has been shown to proceed via hydrolysis of one of the carbamate linkages. An Ochrobactrum anthropi strain, for instance, degrades phenmedipham by initially cleaving the central amide carbamate bond to produce intermediates including m-toluidine (B57737) and methyl-N-(3-hydroxyphenyl) carbamate. researchgate.net This demonstrates that even in more complex structures, the carbamate ester bond remains the primary site of initial attack. Phenmedipham is also more susceptible to hydrolysis under neutral to alkaline conditions. nih.gov
The following table summarizes the comparison of these degradation pathways.
Interactive Data Table: Degradation of Phenylcarbamate Compounds
| Compound Name | Structure | Primary Degradation Pathway | Major Degradation Products |
| This compound | C₆H₅NHCOOCH₂(CH₃)₂ | Hydrolysis (Chemical/Microbial) | Aniline, Isobutanol, Carbon Dioxide (inferred) |
| Propham | C₆H₅NHCOOCH(CH₃)₂ | Hydrolysis (Chemical/Microbial) nih.gov | Aniline, Isopropanol, Carbon Dioxide nih.gov |
| Chlorpropham | 3-ClC₆H₄NHCOOCH(CH₃)₂ | Hydrolysis (Chemical/Microbial) nih.gov | 3-Chloroaniline, Isopropanol, Carbon Dioxide nih.govnih.gov |
| Phenmedipham | CH₃OCONHC₆H₄OCONHC₆H₄CH₃ | Hydrolysis (Chemical/Microbial) researchgate.net | m-Toluidine, Methyl-N-(3-hydroxyphenyl) carbamate, 3-Methylphenol researchgate.net |
Advanced Analytical Methodologies for Research on Isobutyl Phenylcarbamate
Chromatographic Separation and Purification Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For isobutyl phenylcarbamate, various chromatographic methods are employed to ensure its purity and to quantify its presence in different matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of non-volatile or thermally labile compounds like this compound. A study detailed a method for the simultaneous determination of several parabens, including isobutyl paraben, in pharmaceutical and cosmetic products using HPLC. nih.gov This method utilized a C18-bonded core-shell silica (B1680970) particle column and gradient elution to achieve separation. nih.gov
For compounds similar in structure to this compound, such as methyl (isobutyl)carbamate, reverse-phase HPLC methods have been developed. These methods often use a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, and a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Illustrative HPLC Method Parameters for Carbamate (B1207046) Analysis
| Parameter | Value | Reference |
| Column | C18-bonded core-shell silica (e.g., 150 x 3.0 mm, 2.6 µm) | nih.gov |
| Mobile Phase | Acetonitrile, Water, and an acid (e.g., Phosphoric or Formic Acid) | sielc.com |
| Detection | Photodiode Array (PDA) Detector (e.g., 254 nm) | researchgate.net |
| Flow Rate | Gradient elution | nih.gov |
| Injection Volume | 1.0 µL | researchgate.net |
Gas Chromatography (GC) for Volatile Species and Purity Assessment
Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds. birchbiotech.com It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. oshadhi.co.uk The purity of a sample is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. birchbiotech.com
For the analysis of related compounds like isobutyl chloroformate, a precursor to this compound, a GC internal standard method has been developed to determine its content with high accuracy and sensitivity. google.com The choice of the analytical column is critical; a 5% phenyl methyl siloxane column is often suitable for a wide range of substances and can withstand high oven temperatures. nih.gov
Table 2: Typical GC System Configuration for Purity Analysis
| Component | Specification | Reference |
| Column | 5% Phenyl Methyl Siloxane | nih.gov |
| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | oshadhi.co.uk |
| Injector | Split/Splitless Inlet | frontiersin.org |
| Oven | Temperature-programmed | frontiersin.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | birchbiotech.com |
High-Performance Thin-Layer Chromatography (HPTLC) for Trace Analysis
While specific HPTLC methods for this compound are not extensively detailed in the provided search results, HPTLC is a valuable technique for trace analysis due to its high sample throughput and sensitivity. It operates on the same principles as traditional thin-layer chromatography but with enhancements in the layer quality, application of samples, and detection, leading to better resolution and more accurate quantitative measurements.
Chiral Chromatography for Enantiomeric Separation
Many biologically active molecules, potentially including derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. youtube.com Since enantiomers can have different pharmacological effects, their separation is crucial. youtube.com Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the separation of enantiomers of a broad range of chiral compounds. researchgate.netnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. youtube.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to polar-organic or reversed-phase, significantly influences the separation efficiency. researchgate.netnih.gov
Table 3: Common Chiral Stationary Phases for Enantiomeric Separation
| CSP Type | Base Material | Common Applications | Reference |
| Polysaccharide-based | Amylose or Cellulose Phenylcarbamate derivatives | Separation of a wide range of chiral analytes | researchgate.netnih.gov |
| Protein-based | e.g., Albumin, Glycoproteins | Enantioseparation of various drugs | youtube.com |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin | Separation of enantiomers, diastereomers, and isomers | nih.gov |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a high degree of sensitivity and specificity for the detection and quantification of compounds.
LC-MS/MS and GC-MS/MS for Trace Level Analysis and Confirmation
The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard for trace-level analysis and confirmation of analytes. These techniques offer enhanced selectivity and sensitivity compared to single-stage MS methods. phenomenex.com
In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized, fragmented, and detected. This allows for the quantification of compounds at very low concentrations and is widely used in forensic toxicology and pharmaceutical analysis. phenomenex.comnih.gov Similarly, GC-MS/MS is used for the sensitive detection of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. nih.govresearchgate.net For instance, a GC-MS method was developed for the simultaneous quantification of 84 substances from food contact materials, demonstrating the power of this technique for multi-analyte analysis at trace levels. nih.gov The use of stable isotope-labeled internal standards in both LC-MS/MS and GC-MS/MS can further improve the accuracy and precision of quantitative measurements. nih.gov
Quantitative Mass Spectrometry (e.g., Isotope Dilution MS)
Quantitative mass spectrometry (MS) stands as a cornerstone for the precise measurement of this compound. This technique combines the high selectivity of mass analysis with the high sensitivity of modern detectors, allowing for accurate quantification even at trace levels. When coupled with a prior separation technique like liquid chromatography (LC), LC-MS provides a robust platform for analyzing complex mixtures.
Isotope Dilution Mass Spectrometry (ID-MS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. acs.org The principle of ID-MS involves "spiking" a sample with a known quantity of an isotopically labeled version of the target analyte—in this case, this compound labeled with stable isotopes like ¹³C or ²H. This labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample preparation, extraction, and ionization. acs.org
Because the isotopically labeled standard and the native analyte are chemically identical, any sample loss during the analytical workflow affects both equally. The final measurement is a ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. This ratio is directly proportional to the concentration of the native analyte and is largely unaffected by variations in sample recovery or instrument response, leading to highly accurate and reproducible results. acs.org While specific applications of ID-MS for this compound are not widely documented, the principles are directly transferable from its extensive use in quantifying other carbamates and organic pollutants.
Sample Preparation and Extraction Strategies
The successful analysis of this compound from various matrices, especially environmental ones, is critically dependent on the sample preparation and extraction strategy. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. researchgate.net
Solid-Phase Extraction (SPE) for Environmental Samples
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of carbamate pesticides, including phenylcarbamates, from aqueous environmental samples like river or wastewater. researchgate.netmdpi.com The method involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte partitions from the liquid sample and is retained on the sorbent, while the bulk of the sample matrix passes through. researchgate.net
For phenylcarbamates, reversed-phase sorbents such as octadecyl-bonded silica (C18) are commonly employed due to the non-polar nature of these compounds. The extraction process typically involves three main steps:
Conditioning: The sorbent is conditioned with a solvent like methanol (B129727), followed by water, to ensure proper wetting and interaction with the aqueous sample. researchgate.net
Loading: The water sample is passed through the cartridge, where this compound is adsorbed onto the C18 stationary phase.
Elution: The retained analyte is then washed off the sorbent using a small volume of an organic solvent, such as acetonitrile or ethyl acetate (B1210297), which is then collected for analysis. epa.gov
This procedure not only cleans up the sample but also allows for significant concentration, enabling the detection of low-level contamination.
Table 1: Representative SPE Recovery Data for Carbamates in Environmental Water Samples
This table illustrates typical recovery percentages for carbamate pesticides from spiked water samples using a C18 SPE cartridge. The data is representative of the performance expected for phenylcarbamates under optimized conditions.
| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Carbaryl | 0.5 | 95.2 | 4.1 |
| Propoxur | 0.5 | 98.1 | 3.5 |
| Propham (B1679637) | 0.5 | 92.5 | 5.2 |
| Diuron | 0.5 | 94.8 | 4.6 |
Data is illustrative and compiled from typical performance characteristics of SPE methods for carbamate analysis.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classic and fundamental extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For extracting a relatively non-polar compound like this compound from a water sample, a water-immiscible organic solvent such as dichloromethane (B109758) or a hexane/ethyl acetate mixture is used.
The process involves vigorously mixing the sample with the extraction solvent in a separatory funnel. The this compound partitions into the organic layer, which is then separated from the aqueous layer. Multiple extractions are often performed to ensure quantitative recovery. The combined organic extracts are then typically dried to remove residual water and concentrated before analysis. LLE is effective but can be labor-intensive and requires significant volumes of organic solvents. mdpi.com
Advanced Microextraction Techniques
In line with the principles of green analytical chemistry, several advanced microextraction techniques have been developed. These methods drastically reduce solvent consumption and sample volume while often improving enrichment factors.
Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed directly to the sample or its headspace. researchgate.net Analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. For phenylcarbamates, a polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) fiber coating would be suitable.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, creating a large surface area for rapid analyte transfer into the fine droplets of the extraction solvent. Centrifugation is used to collect the sedimented organic phase for analysis.
Ferrofluid-Based Microextraction: A more recent innovation involves the use of ferrofluids (magnetic nanoparticles suspended in a carrier fluid) for extraction. uniroma1.it The ferrofluid is dispersed in the sample to adsorb the analytes, and then a strong magnet is used to collect the analyte-rich phase, offering a rapid and efficient extraction. uniroma1.it
Method Validation and Quality Assurance in Analytical Research
To ensure that analytical data is reliable, accurate, and reproducible, the method used must be rigorously validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose.
Linearity, Accuracy, and Precision Assessments
For any quantitative method for this compound, several key parameters must be evaluated as part of the validation process. jfda-online.com
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. researchgate.netchrom-china.com
Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the spiked amount that is detected is calculated. Acceptable accuracy is often within 80-120% of the true value. researchgate.net
Precision: Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision (repeatability) and inter-day precision (reproducibility) are evaluated, with RSD values typically required to be below 15-20%. jfda-online.com
Other important validation parameters include the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net
Table 2: Illustrative Method Validation Parameters for Phenylcarbamate Analysis by LC-MS
This table provides a hypothetical but realistic set of validation results for the quantitative analysis of a phenylcarbamate, demonstrating the performance characteristics required for a reliable analytical method.
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | 0.9995 | |
| Accuracy | Recovery at 10 µg/L | 98.7% |
| Recovery at 100 µg/L | 101.2% | |
| Precision | Repeatability (RSD, n=6) | 3.8% |
| Intermediate Precision (RSD, n=18) | 6.5% | |
| Sensitivity | Limit of Detection (LOD) | 0.15 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
This data is representative of a validated LC-MS method for the analysis of trace organic compounds like phenylcarbamates.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
In the analysis of this compound, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. molnar-institute.com
The determination of these limits is often based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). nih.gov The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the y-intercept of the regression line or the standard deviation of the blank response.
S is the slope of the calibration curve. nih.govbenchmark-intl.com
For carbamates, including this compound, various analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with different detectors are employed for their determination. nih.gov The LOD and LOQ values can vary depending on the matrix, sample preparation, and the instrumental method used. chromatographytoday.comsepscience.com For instance, a study on the analysis of fifteen carbamate pesticide residues using LC-MS/MS reported LODs ranging from 0.2 to 2.0 µg/kg and LOQs from 0.5 to 5.0 µg/kg in various food matrices. nih.gov Another study determining carbamate residues in food by HPLC-tandem mass spectrometry showed LODs between 1.5 and 3 µg/L and LOQs between 5 and 10 µg/L. sepscience.com
Below is a table summarizing typical LOD and LOQ values for carbamate analysis from various studies.
| Analytical Method | Matrix | LOD | LOQ |
| HPLC-FD | Soil | 0.63–4.0 ng/g | - |
| LC-MS/MS | Fruits, Vegetables, Tea | 0.2–2.0 µg/kg | 0.5–5.0 µg/kg |
| HPLC-MS/MS | Food | 1.5–3 µg/L | 5–10 µg/L |
| HPLC-UV | Herbal Medicines | 0.03 mg/L | 0.09 mg/L |
Robustness and Interlaboratory Reproducibility
The robustness of an analytical method for this compound is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. compalab.org It is a critical component of method validation and is typically evaluated during the development phase. compalab.org
Key parameters that are intentionally varied during robustness testing of an HPLC method include:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Different columns (e.g., different lots or suppliers)
Column temperature
Flow rate of the mobile phase compalab.orgselectscience.net
For example, a change of 10% in the organic solvent content in reversed-phase HPLC can significantly alter the retention time. selectscience.net The evaluation of these parameters helps to identify which factors need to be strictly controlled to ensure the method's performance. compalab.org
Interlaboratory reproducibility, on the other hand, assesses the transferability of the analytical method by having different laboratories analyze the same samples. nih.gov These studies, often called proficiency tests or round-robin tests, are essential to demonstrate that the method is sufficiently rugged to produce comparable results across different locations, equipment, and personnel. chromatographytoday.comnih.gov The performance of laboratories in these comparisons is often evaluated using a z-score, which quantifies the difference between a laboratory's result and the consensus mean of all participating laboratories. chromatographytoday.com A satisfactory z-score, typically between -2.0 and +2.0, indicates that the laboratory's results are in good agreement with the consensus. chromatographytoday.com
While specific interlaboratory studies on this compound are not widely published, such studies are common for classes of compounds like carbamates to ensure the reliability of analytical data for regulatory purposes. nih.gov For instance, an interlaboratory comparison for the analysis of formaldehyde (B43269) in medium density fiberboard involved 39 laboratories and assessed their proficiency based on z-scores and precision. chromatographytoday.com
The following table outlines typical parameters investigated in a robustness study for an HPLC method.
| Parameter | Variation |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition (% Organic) | ± 2% |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 0.1 mL/min |
| Wavelength | ± 2 nm |
| Column Manufacturer | Different batches/suppliers |
Analytical Quality-by-Design (AQbD) Principles
Analytical Quality-by-Design (AQbD) is a systematic and science-based approach to the development of analytical methods. fao.org It aims to build quality into the method from the outset, ensuring that it is robust, reliable, and fit for its intended purpose throughout its lifecycle. fao.orgnih.gov The AQbD framework is increasingly being adopted in the pharmaceutical industry to develop and validate analytical methods, including those for the analysis of this compound. nih.govresearchgate.net
The AQbD process typically involves the following key steps:
Analytical Target Profile (ATP): This defines the goals of the analytical method, including what needs to be measured and the required performance characteristics such as accuracy, precision, and range.
Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that should be within a certain limit to ensure the desired quality. CMPs are the method parameters that can affect the CQAs. nih.gov
Risk Assessment: This step identifies and ranks the method parameters that have the potential to impact the CQAs. Tools like fishbone diagrams are often used for this purpose. nih.gov
Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically vary the CMPs to understand their effects on the CQAs and to identify the optimal method conditions.
Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. Operating within the MODR provides flexibility for adjustments without the need for re-validation. fao.orgnih.gov
Control Strategy: This involves defining a set of controls to ensure the ongoing performance of the method, including system suitability tests and monitoring of critical parameters. nih.gov
Continuous Improvement: The method's performance is monitored over its lifecycle, and improvements are made as necessary.
By applying AQbD principles, the development of an HPLC method for this compound can lead to a more robust and reliable analytical procedure, reducing the likelihood of method failure and out-of-specification results. nih.gov
Chromatographic Media Development and Evaluation (e.g., phenylcarbamate-modified phases)
The development and evaluation of chromatographic media are central to achieving selective and efficient separations of this compound. Phenylcarbamate-modified stationary phases are particularly relevant for the analysis of carbamates and other aromatic compounds. selectscience.net These phases are typically prepared by covalently bonding phenyl isocyanate or its derivatives to a support material, most commonly silica gel for HPLC or even paper for paper chromatography. selectscience.net
The resulting phenylcarbamate moieties on the stationary phase surface offer multiple types of interactions with analyte molecules:
Hydrophobic interactions: The phenyl groups provide a nonpolar surface for the retention of hydrophobic compounds.
π-π interactions: The aromatic rings of the stationary phase can interact with the π-electron systems of aromatic analytes like this compound.
Electrostatic interactions: The urethane (B1682113) linkage in the phenylcarbamate structure contains Lewis acidic NH groups and Lewis basic carbonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions with analytes. selectscience.net
These multimodal interaction capabilities make phenylcarbamate-based stationary phases versatile for the separation of a wide range of compounds. The specific properties of the stationary phase can be tailored by altering the substituent groups on the phenyl ring or by using different linkage chemistries.
The evaluation of these chromatographic media involves assessing parameters such as retention factor (k), selectivity (α), and resolution (Rs) for the target analyte, this compound, and its potential impurities. nih.gov The performance of these phases is often compared to more conventional stationary phases like C18 to highlight their unique selectivity. For instance, the retention of analytes on phenyl phases often increases with the degree of unsaturation in the analyte molecule, a behavior that can be exploited for selective separations.
Applications in Materials Science and Chemical Synthesis
Role as Protecting Groups for Amines and Amino Acids
In the intricate process of peptide synthesis, the protection of amine groups is a critical step to ensure the correct sequence of amino acids. Carbamates are frequently employed for this purpose, serving as a "protective hat" for the amine functionality. masterorganicchemistry.com The isobutyloxycarbonyl group, a derivative of isobutyl phenylcarbamate, is one such protecting group. It is typically introduced by reacting an amine with isobutyl chloroformate. commonorganicchemistry.com This reaction converts the amine into a carbamate (B1207046), which is stable under various reaction conditions. masterorganicchemistry.comyoutube.com
The use of isobutyl chloroformate to form these protecting groups is a well-established method in peptide synthesis. beilstein-journals.org It serves as an activating agent for carboxylic acids, facilitating the formation of peptide bonds. The resulting N-protected amino acid can then be coupled with another amino acid without the risk of unwanted side reactions involving the amine group. beilstein-journals.orgresearchgate.net While effective, the conditions for these reactions, such as the choice of solvent and base, must be carefully controlled to minimize side reactions like racemization. cdnsciencepub.com
Other protecting groups, such as the t-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, are also widely used and offer different methods of deprotection, allowing for strategic flexibility in complex syntheses. masterorganicchemistry.comorganic-chemistry.org The phenyloxycarbonyl (Phoc) group, another related carbamate, has also been studied for its potential in peptide synthesis and its chemoselective reactivity. acs.org
Utilization in Polymer Chemistry and Functional Materials Development
This compound and its derivatives are integral to the development of various polymeric materials, from common polyurethanes to specialized functional polymers.
Polyurethanes are a major class of polymers with a wide array of applications. kit-technology.deyoutube.com They are typically synthesized through the polyaddition reaction of diisocyanates and polyols. kit-technology.deyoutube.com Carbamates, such as this compound, can serve as precursors in non-isocyanate-based routes to polyurethane synthesis. kit-technology.demsu.edu One method involves the thermal cracking of carbamates to generate isocyanates in situ, which then react with diols to form the polyurethane. utwente.nlmdpi.com This approach avoids the direct handling of highly toxic phosgene (B1210022) and isocyanates. kit-technology.deutwente.nl
Research has explored various catalytic systems to improve the efficiency of isocyanate generation from carbamates. utwente.nlmdpi.com The thermal stability of the carbamate is a key factor, with phenyl derivatives often showing greater stability. The development of non-isocyanate-based polyurethanes (NIPUs) is an active area of research, with methods involving cyclic carbonates and diamines also being prominent. gatech.edueurekalert.org
While direct research on this compound as a primary additive is not extensively documented, the broader class of carbamates can influence polymer properties. The introduction of carbamate linkages within a polymer network can affect its thermal and mechanical characteristics. For instance, dynamic covalent bonds based on phenol-carbamates have been used to create cross-linked polyurethanes with self-healing and recyclable properties. researchgate.net The dissociation and reformation of these bonds at different temperatures allow for network rearrangement. researchgate.net
The incorporation of phenylcarbamate moieties is crucial in the creation of specialized polymeric materials, particularly for chiral separations. Cellulose (B213188) and amylose (B160209) derivatives functionalized with phenylcarbamates are widely used as chiral stationary phases in high-performance liquid chromatography (HPLC). nih.govresearchgate.net The specific substituents on the phenyl ring of the carbamate significantly influence the chiral recognition capabilities of the resulting polymer. koreascience.kr For example, cellulose tris(3,5-dimethylphenylcarbamate) is a highly effective chiral selector for a broad range of racemic compounds. nih.govkoreascience.krrsc.org The development of these specialized polymers has been a significant advancement in the field of enantioselective chromatography. abo.finih.gov
Application in Chromatographic Stationary Phases
The unique structure of this compound derivatives has led to their significant application in chromatography, particularly in the separation of enantiomers.
The separation of enantiomers, or chiral resolution, is of paramount importance in the pharmaceutical industry and other fields. nih.gov Polysaccharide-based chiral stationary phases (CSPs) are among the most effective and widely used for this purpose in HPLC. koreascience.krnih.gov These CSPs are often prepared by derivatizing cellulose or amylose with substituted phenylcarbamates. mdpi.com
The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the chiral analyte and the carbamate derivative on the polysaccharide backbone. The specific interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are influenced by the substituents on the phenyl ring of the carbamate. nih.govnih.gov For instance, electron-donating groups (like methyl) or electron-withdrawing groups (like chlorine) on the phenylcarbamate can alter the enantioselectivity of the CSP. nih.govnih.gov
Cyclodextrin-based CSPs, also derivatized with phenylcarbamates, have shown complementary enantioselectivity. nih.gov The choice of mobile phase also plays a critical role in the separation efficiency. nih.gov
Interactive Data Table: Chiral Stationary Phases
Below is a table summarizing various chiral stationary phases based on phenylcarbamate derivatives and their applications.
| Chiral Selector Base | Phenylcarbamate Derivative | Application | Reference |
| Cellulose | tris(3,5-dimethylphenylcarbamate) | Broad enantioseparation in HPLC | nih.govrsc.org |
| Amylose | tris(3,5-dimethylphenylcarbamate) | High chiral recognition for many compounds | koreascience.kr |
| Cellulose | tris(3-chloro-4-methylphenylcarbamate) | Enantioseparation of basic drugs | nih.gov |
| Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Enantioseparation of basic drugs | nih.gov |
| Cellulose | tris(3,5-dichlorophenylcarbamate) | Enantioseparation of basic drugs | nih.gov |
| β-Cyclodextrin | Heptakis(6-azido-6-deoxy-2,3-di-O-3,5-dimethylphenylcarbamoylated) | HPLC separation of various chiral analytes | nih.gov |
| β-Cyclodextrin | Heptakis(6-azido-6-deoxy-2,3-di-O-3,5-dichlorophenylcarbamoylated) | HPLC separation of various chiral analytes | nih.gov |
| Amylose | tris-[(S)-methylbenzylcarbamate] | Enantioseparation of chiral isothiocyanates | mdpi.com |
Emerging Applications in Chemical Sensor Development
While this compound is not typically used as a primary sensing material itself, the carbamate functional group is a key target in the development of chemical sensors for detecting certain classes of pesticides. nih.govbenthamdirect.com These sensors are designed to identify and quantify carbamate-containing compounds in environmental and food samples. nih.govnih.gov The development of such sensors is an important application area related to the chemical class to which this compound belongs.
The most common sensing mechanisms are based on the specific interaction of the carbamate group with biological or chemical reagents. A prominent example is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govacs.org Carbamate pesticides irreversibly bind to and inhibit AChE, and this inhibition can be measured to determine the concentration of the carbamate compound. nih.gov Colorimetric sensor arrays have been developed that use AChE activity as a signal transducer. In the absence of carbamates, the enzyme produces byproducts that generate a color change with an indicator; in the presence of carbamates, this reaction is halted, resulting in a lack of color change that can be quantified. nih.govacs.org
Another advanced approach involves fluorescence-based paper sensors. nih.gov One such sensor was developed for the visual detection of carbamate pesticides using a "turn-off-on" fluorescence system with Cadmium Telluride (CdTe) quantum dots and a nano-porphyrin compound. nih.gov This method allows for rapid, highly selective, and sensitive detection of carbamates in various food samples like apples, cabbage, and tea. nih.gov
Table 2: Examples of Chemical Sensor Strategies for Carbamate Detection This table summarizes sensor types designed to detect the carbamate functional group.
| Sensor Type | Sensing Mechanism | Target Analytes | Reference |
|---|---|---|---|
| Colorimetric Array | Inhibition of acetylcholinesterase (AChE) enzyme activity, preventing colorimetric reactions. | Organophosphorus and carbamate pesticides. | nih.gov, acs.org |
| Fluorescence Paper-Based Sensor | "Turn-off-on" fluorescence response of CdTe quantum dots and nano zinc porphyrin. | Metolcarb, carbofuran (B1668357), carbaryl. | nih.gov |
| Luminescent Biosensor | Enzyme-catalyzed hydrolysis of a luminescent ruthenium(II) complex, inhibited by carbamates. | 2-isopropoxyphenyl N-methylcarbamate (Propoxur). | researchgate.net |
| Enzyme-less Electrochemical Sensor | Direct electrochemical detection using nanocomposite materials as non-bio-recognition elements. | Carbamate and organophosphorus pesticides. | benthamdirect.com |
These emerging sensor technologies underscore the importance of the carbamate functional group as a target for analytical detection, with potential applications in ensuring food safety and environmental monitoring.
Concluding Remarks and Future Research Trajectories
Summary of Key Research Advancements
Research into the class of N-aryl carbamates, to which Isobutyl phenylcarbamate belongs, has yielded several significant advancements. A primary focus has been on their potential as fungicides for crop protection.
Green Synthesis: A notable advancement is the development of environmentally friendlier synthesis methods. Researchers have successfully synthesized various N-aryl carbamate (B1207046) derivatives through a single-step green oxidation process known as the Hofmann rearrangement, using reagents like oxone and potassium chloride. mdpi.comnih.govresearchgate.net This approach circumvents the use of more hazardous materials historically associated with carbamate synthesis, such as phosgene (B1210022). google.com Alternative methods have also been explored, such as the selenium-catalyzed oxidation carbonylation of aniline (B41778) and alcohol, which offers high yields and operational simplicity, making it suitable for industrial-scale production. google.com
Fungicidal Activity and Structure-Activity Relationships (SAR): Extensive screening has demonstrated that many N-aryl carbamates exhibit significant in vitro antifungal activity against a range of plant pathogens, including various species of Fusarium and Aspergillus. mdpi.comresearchgate.net Crucial structure-activity relationship (SAR) studies have been conducted to understand how the molecule's chemical structure influences its efficacy. These studies have revealed that the types and positions of substituents on the N-phenyl ring significantly impact antifungal properties. mdpi.com Furthermore, the length of the alkyl chain on the carbamate group is a critical factor; one study found that an ethyl group was optimal for activity in its series of tested compounds, and further extension of the carbon chain to n-propyl or n-butyl groups led to a dramatic decrease in fungicidal activity. mdpi.com
Mechanism of Action Insights: While specific research on this compound is limited, studies on the closely related compound Isopropyl N-phenyl carbamate have provided insights into the potential mechanism of action. Research indicates that it can interfere with microtubule metabolism in brain tissue, suggesting that the target for this class of compounds could be tubulin or associated proteins. nih.gov
| Research Area | Key Advancement | Relevant Compounds | Citation(s) |
| Synthesis | Development of green synthesis protocols using Hofmann rearrangement. | N-Aryl Carbamate Derivatives | mdpi.comnih.govresearchgate.net |
| Synthesis | Selenium-catalyzed one-step synthesis from aniline and alcohol. | Phenyl Carbamate | google.com |
| Biological Activity | Identification of potent antifungal activity against various plant pathogens. | N-Aryl Carbamate Derivatives | mdpi.comresearchgate.net |
| Structure-Activity | Determined that N-phenyl ring substituents and alkyl chain length critically affect fungicidal efficacy. | N-Aryl Carbamate Derivatives | mdpi.com |
| Mechanism | Studies on analogous compounds suggest interference with microtubule metabolism. | Isopropyl N-phenyl carbamate | nih.gov |
Identification of Unexplored Research Avenues
Despite progress, several areas concerning this compound remain largely unexplored. The existing body of research, heavily focused on fungicidal action, leaves many questions unanswered.
Expanded Biological Activity Spectrum: Research has been predominantly centered on antifungal effects. A significant gap exists in screening this compound for other biological activities, such as herbicidal, insecticidal, or nematicidal properties, which are common among other carbamates.
Environmental Fate and Transformation: There is a lack of published data on the environmental persistence, mobility, and degradation pathways of this compound. Understanding its behavior in soil and aquatic ecosystems, including its potential for bioaccumulation and the identity of its transformation products, is crucial for a complete environmental profile.
Mechanistic Clarity: The precise molecular mechanism of action remains to be elucidated. While studies on related compounds point towards microtubule disruption, dedicated research is needed to confirm if this is the case for this compound and to identify its specific protein binding site and the biochemical consequences of this interaction.
Non-Agricultural Applications: The potential use of this compound beyond agriculture is an open field. Its properties could lend themselves to applications in materials science, for instance, as a polymer additive, a stabilizer, or a precursor for other functional materials.
Integration of Interdisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound requires the integration of expertise from various scientific disciplines. Future research would benefit immensely from a collaborative, interdisciplinary approach.
Computational Chemistry and Molecular Modeling: These tools can be used to predict the binding affinity of this compound with its target proteins, providing a theoretical basis for the experimental SAR findings. nih.gov Modeling can help explain why longer alkyl chains, like the isobutyl group, may decrease fungicidal activity by simulating interactions at the atomic level.
Environmental Science and Ecotoxicology: A partnership with environmental scientists is essential to design and conduct studies on the compound's environmental fate, biodegradation, and potential effects on non-target organisms. This is critical for assessing its ecological footprint.
Plant Science and Biotechnology: Collaborating with plant scientists can help elucidate the molecular basis of plant resistance to N-phenyl carbamates. researchgate.net This knowledge is vital for the sustainable use of such compounds in agriculture and for developing crops with enhanced resistance.
Materials Science: Expertise from materials scientists could drive the exploration of non-agricultural applications, investigating its incorporation into polymers or coatings to create materials with novel properties, such as antifungal surfaces.
Technological Innovations Driving Future Research in this compound
Future investigations into this compound will be significantly enhanced by leveraging cutting-edge technologies that allow for more precise, efficient, and sophisticated analysis.
Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are already indispensable for the structural characterization of newly synthesized carbamate derivatives. mdpi.comnih.gov In the future, these technologies will be crucial for metabolomics studies to track the compound's breakdown within organisms and for trace-level detection in environmental samples.
High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large libraries of chemical compounds for biological activity. This technology can be employed to efficiently test this compound and its analogues against a wide array of biological targets, accelerating the discovery of new potential applications.
Bioisosteric Replacement Strategies: Modern synthetic chemistry allows for the strategic replacement of chemical groups with others that have similar physical or chemical properties (bioisosteres). Research has shown that replacing a phenyl group with a thienyl group can significantly alter fungicidal activity. nih.gov Applying this concept to this compound could lead to the design of novel analogues with improved efficacy or different activity spectra.
Green Chemistry and Catalysis: Continued innovation in green chemistry will be pivotal. The development of new catalytic systems and the refinement of processes like the Hofmann rearrangement will enable the synthesis of this compound and related compounds with greater efficiency, lower cost, and minimal environmental impact. mdpi.comgoogle.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
